Technical Documentation Center

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1093416-51-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern fragment-based drug discovery (FBDD), low-molecular-weight heterocycles with high ligand efficiency are highly sought after. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD), low-molecular-weight heterocycles with high ligand efficiency are highly sought after. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CID 23005836) represents a highly versatile building block[1]. By combining the potent hydrogen-bonding capacity of a 3,5-dimethylpyrazole core with the electrostatic anchoring potential of an


-substituted propanoic acid, this molecule serves as an ideal scaffold for developing kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics[2],[3].

This whitepaper provides an in-depth technical roadmap detailing the physicochemical profiling, strategic synthetic methodologies, and pharmacological potential of this compound.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is defined by its SMILES string: CC1=C(C(=NN1)C)C(C)C(=O)O[1].

Key Structural Features:

  • The Pyrazole Core: The 3,5-dimethyl substitution provides steric shielding that can lock the conformation of the molecule when bound to a target receptor, while the unsubstituted

    
    -nitrogen acts as a critical hydrogen bond donor/acceptor[4].
    
  • The Chiral

    
    -Carbon:  The attachment of the pyrazole ring to the C2 (alpha) position of the propanoic acid generates a stereocenter. This chirality is highly advantageous in medicinal chemistry for achieving enantioselective interactions within asymmetric protein binding pockets.
    
Quantitative Physicochemical Data

The following table summarizes the predicted mass spectrometry adducts and Collision Cross Section (CCS) values, which are critical for LC-MS/MS method development and ion mobility spectrometry validation[1].

ParameterValue / m/zPredicted CCS (Ų)
Molecular Formula C8H12N2O2-
Monoisotopic Mass 168.08987 Da-
XlogP (Predicted) 1.0-
[M+H]+ Adduct 169.09715136.4
[M-H]- Adduct 167.08259135.3
[M+Na]+ Adduct 191.07909144.8
[M+NH4]+ Adduct 186.12369155.0

Strategic Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 4-substituted 3,5-dimethylpyrazoles is classically achieved via a Knorr-type cyclocondensation. The protocol below outlines a robust, three-step synthetic workflow designed with built-in analytical checkpoints to ensure a self-validating system.

SynthesisWorkflow A 2,4-Pentanedione (Acetylacetone) C Ethyl 2-(2,4-dioxopentan-3-yl)propanoate (Intermediate) A->C C-Alkylation B Ethyl 2-bromopropanoate + K2CO3 B->C E Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Ester) C->E Cyclocondensation D Hydrazine Hydrate (EtOH, Reflux) D->E G 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (Target Compound) E->G Hydrolysis F 1. LiOH, THF/H2O 2. HCl (pH 3) F->G

Figure 1: Step-by-step synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Step 1: Regioselective C-Alkylation
  • Procedure: To a solution of 2,4-pentanedione (1.0 eq) in anhydrous acetone, add anhydrous

    
     (1.5 eq) followed by dropwise addition of ethyl 2-bromopropanoate (1.1 eq). Reflux for 12 hours.
    
  • Causality & Expertise:

    
     is selected as a mild, non-nucleophilic base. It selectively deprotonates the highly acidic C3-methylene of 2,4-pentanedione (
    
    
    
    ) without initiating competitive retro-Claisen cleavage or unwanted O-alkylation—a common failure mode when using stronger bases like sodium ethoxide[5].
  • Validation Checkpoint: TLC (Hexane:EtOAc 8:2) confirms the disappearance of the

    
    -bromo ester.
    
Step 2: Knorr-Type Cyclocondensation
  • Procedure: Dissolve the intermediate from Step 1 in absolute ethanol. Add hydrazine hydrate (1.2 eq) slowly at

    
    , then reflux for 4 hours.
    
  • Causality & Expertise: Hydrazine acts as a bis-nucleophile. The first nucleophilic attack forms a hydrazone, followed by an intramolecular cyclization onto the second carbonyl. The thermodynamic stability of the resulting aromatic pyrazole ring drives the reaction to completion[3].

  • Validation Checkpoint:

    
    -NMR of the crude mixture will show the disappearance of the diketone methyl singlets and the emergence of two equivalent pyrazole methyl singlets (due to rapid tautomerization of the 
    
    
    
    -pyrazole).
Step 3: Mild Saponification
  • Procedure: Treat the resulting pyrazole ester with

    
     (3.0 eq) in a THF/Water (1:1) solvent system at room temperature for 6 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
    
  • Causality & Expertise: Lithium hydroxide provides a milder saponification environment compared to NaOH, preventing epimerization at the chiral

    
    -carbon. The biphasic THF/
    
    
    
    system ensures that both the lipophilic ester and the hydrophilic hydroxide ion remain in a homogenous reactive phase.
  • Validation Checkpoint: LC-MS confirms the presence of the

    
     ion at m/z 169.09[1].
    

Pharmacological Potential & Mechanistic Insights

Fragment-sized molecules containing the 3,5-dimethylpyrazole moiety are frequently identified in whole-cell screens for antitubercular, antitumor, and antiviral activities[2],[4]. The dual-functional nature of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid allows it to act as a bidentate ligand within protein binding pockets.

PharmacologicalPathway Ligand 2-(3,5-dimethyl-1H-pyrazol-4-yl) propanoic acid Hbond H-Bonding (Pyrazole Core) Ligand->Hbond Ionic Salt Bridge / Ionic (Carboxylate) Ligand->Ionic Target Target Protein (e.g., Kinase / Receptor) Inhibition Target Inhibition / Modulation Target->Inhibition Conformational Change Hbond->Target Ionic->Target Effect Therapeutic Cellular Response Inhibition->Effect Signal Transduction

Figure 2: Proposed pharmacological interaction pathway and downstream signaling modulation.

Mechanistic Binding Logic:

  • Hydrogen Bonding: The pyrazole

    
     acts as a strong hydrogen bond donor to backbone carbonyls in kinase hinge regions, while the adjacent 
    
    
    
    nitrogen can act as an acceptor[3].
  • Ionic Anchoring: The propanoic acid moiety is deprotonated at physiological pH, allowing it to form robust salt bridges with basic residues (e.g., Arginine, Lysine) or coordinate with divalent metal cations (e.g.,

    
    , 
    
    
    
    ) in metalloenzymes.

Analytical Validation Framework

To ensure absolute trustworthiness in the synthesis and application of this compound, the following self-validating analytical framework must be employed:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound's XlogP of 1.0 indicates it will elute relatively early, requiring a slow gradient for accurate purity assessment[1].

  • Mass Spectrometry (ESI-MS): The compound readily forms both positive and negative ions. Monitoring the

    
     adduct at 167.08 is highly recommended for the free carboxylic acid, as it avoids the signal suppression sometimes seen in positive ion mode for zwitterionic-like fragments[1].
    
  • Nuclear Magnetic Resonance (NMR):

    
    -NMR (
    
    
    
    ) will display a characteristic doublet for the
    
    
    -methyl group, a quartet for the
    
    
    -CH proton, and a broad singlet for the highly exchangeable pyrazole
    
    
    and carboxylic
    
    
    protons.

References

Sources

Exploratory

Pyrazole-4-Propanoic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, potential for hydrogen bonding, and favorable pharmacokinetic properties make it a "privileged scaffold" in drug discovery.[3] The presence of the pyrazole nucleus in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores its therapeutic versatility.[1][4] This guide focuses on a specific and promising class of pyrazole derivatives: pyrazole-4-propanoic acid analogs. The propanoic acid moiety at the 4-position of the pyrazole ring provides a crucial acidic functional group that can interact with various biological targets, leading to a diverse range of pharmacological activities.

This in-depth technical guide will explore the synthesis, biological activities, and structure-activity relationships of pyrazole-4-propanoic acid analogs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

I. Synthetic Strategies for Pyrazole-4-Propanoic Acid Analogs

The synthesis of pyrazole-4-propanoic acid analogs typically involves the construction of the pyrazole ring followed by the introduction or modification of the propanoic acid side chain. Several established and innovative methods are employed, with the choice of strategy often depending on the desired substitution pattern on the pyrazole core.

Knoevenagel Condensation and Subsequent Reduction

A common and versatile route to β-(4-pyrazole)propionic acids involves a two-step sequence starting from 4-formylpyrazoles.[5]

  • Step 1: Knoevenagel Condensation: The 4-formylpyrazole is reacted with malonic acid in the presence of a base, such as pyridine or piperidine, to yield a β-(4-pyrazole)acrylic acid.[5]

  • Step 2: Catalytic Reduction: The resulting acrylic acid derivative is then subjected to catalytic reduction, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, to afford the desired β-(4-pyrazole)propanoic acid.[5]

This method allows for the synthesis of a wide range of analogs by varying the substituents on the starting 4-formylpyrazole.

Vilsmeier-Haack Reaction for 4-Formylpyrazole Precursors

The Vilsmeier-Haack reaction is a powerful tool for the formylation of various aromatic and heterocyclic compounds, including pyrazoles.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the 4-position of the pyrazole ring.[7] The resulting 4-formylpyrazoles are key intermediates in the synthesis of pyrazole-4-propanoic acid analogs via the Knoevenagel condensation route.[8]

One-Pot Synthesis from 1,3-Diketones

A one-pot method for the formation of the pyrazole core involves the reaction of a 1,3-diketone intermediate with hydrazine monohydrate.[9] This approach can be adapted to synthesize pyrazole-4-propanoic acid precursors by incorporating the propanoic acid moiety or a suitable precursor into the 1,3-dicarbonyl starting material.

Experimental Protocol: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acid via Diimide Reduction

This protocol provides a detailed methodology for the reduction of a pyrazole-4-yl-acrylic acid to the corresponding propanoic acid using a diimide reduction method, which offers an economical and effective alternative to catalytic hydrogenation.[8]

Materials:

  • 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid

  • Hydrazine hydrate (99%)

  • Copper (II) sulfate (CuSO4) crystals

  • Hydrogen peroxide (30%)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid (0.01 mole) in hydrazine hydrate (99%, 6 mL) in a 250 mL conical flask.

  • Add 20 mL of water to the clear solution.

  • Immerse the flask in an ice bath and add a few crystals of CuSO4.

  • Slowly add 10 mL of hydrogen peroxide (30%) to the cold solution while stirring, ensuring the temperature remains below 30°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Acidify the mixture with a few mL of concentrated HCl with stirring.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like glacial acetic acid.[8]

II. Biological Activities and Therapeutic Targets

Pyrazole-4-propanoic acid analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][10][11]

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of pyrazole derivatives, including those with a propanoic acid side chain.[6][12] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of pain and inflammation.[6]

  • COX-2 Inhibition: Some pyrazole-4-propanoic acid analogs have been designed as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6] The structural features of these analogs often mimic those of known COX-2 inhibitors like Celecoxib.[6]

  • Dual COX/LOX Inhibition: There is growing interest in developing dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[13] Such compounds could offer a broader anti-inflammatory effect. Pyrazole analogs incorporating a carboxylic acid function have shown promise as dual COX/LOX inhibitors.[13]

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a common feature in many compounds with antimicrobial and antifungal properties.[2][14] The introduction of a propanoic acid moiety can influence the potency and spectrum of activity. For instance, certain pyrazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[14] The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been shown to enhance antibacterial activity.

Anticancer and Antimitotic Activity

Pyrazole-based compounds have emerged as promising scaffolds for the development of anticancer agents.[2][14] Their mechanisms of action can involve interference with key cellular processes such as DNA synthesis, tubulin polymerization, and mitotic spindle formation, which are essential for the proliferation of cancer cells.[14] Molecular docking studies have shown that pyrazole derivatives can exhibit strong binding affinities towards anticancer targets like tubulin.[14]

Other Biological Activities

Beyond the activities mentioned above, pyrazole-4-propanoic acid analogs and related derivatives have been investigated for a range of other therapeutic applications, including:

  • Antidiabetic/Hypoglycemic Activity: Substituted pyrazole-4-carboxylic acids have been synthesized and evaluated as potential hypoglycemic agents.[15][16]

  • Antiviral Activity: The pyrazole nucleus is present in some antiviral agents, and research continues to explore its potential in this area.[1][11]

  • Anticonvulsant Activity: Certain pyrazole analogs have demonstrated anticonvulsant properties.[11]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrazole-4-propanoic acid analogs. SAR studies explore how modifications to different parts of the molecule influence its biological activity.

Substituents on the Pyrazole Ring

The nature and position of substituents on the pyrazole ring significantly impact the pharmacological profile of the analogs.

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a critical role in determining activity and selectivity. For example, in the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be important for potent and selective CB1 receptor antagonistic activity.[17]

  • C3 and C5-Substitutions: The groups at the C3 and C5 positions of the pyrazole ring are key for modulating potency and selectivity. In a series of meprin α and β inhibitors, variations of the aryl moieties at these positions led to significant changes in inhibitory activity.[9] The presence of bulky groups at the 1st and 5th positions can increase selectivity for certain targets.

  • C4-Propanoic Acid Chain: The propanoic acid side chain at the C4 position is a key feature for interaction with many biological targets. Modifications to this chain, such as esterification or amidation, can significantly alter the compound's properties and activity.[6]

Influence of the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is often a critical pharmacophoric element, enabling interactions with the active sites of enzymes or receptors through hydrogen bonding or ionic interactions.

  • Chain Length and Flexibility: The length and flexibility of the linker between the pyrazole core and the carboxylic acid group can influence binding affinity. Extending the alkyl chain has been shown to enhance the anti-inflammatory and analgesic profiles of some pyrazole derivatives.[6]

Data Summary: Anti-inflammatory Activity of Pyrazole-Pyrazoline Derivatives
CompoundOedema Inhibition (%)Analgesic Effect (% Inhibition)
14b28.6 - 30.9-
15b28.6 - 30.9-
22-up to 84.5
18-up to 84.5
Data from a study on pyrazole-pyrazoline derivatives as anti-inflammatory and analgesic agents.[6]

IV. Future Directions and Emerging Trends

The field of pyrazole-4-propanoic acid analogs continues to evolve, with several exciting areas for future research.

  • Hybrid Molecules: The hybridization of the pyrazole scaffold with other pharmacologically active heterocycles, such as thiazole or indole, is a promising strategy to develop novel compounds with enhanced therapeutic potential and unique mechanisms of action.[16]

  • Computational Approaches: The use of in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies is becoming increasingly integral to the drug discovery process.[3][14] These computational tools can help in predicting the binding modes of pyrazole analogs to their targets and in designing new compounds with improved activity.

  • Green Synthesis: The development of environmentally friendly and efficient synthetic methods for pyrazole derivatives is an important area of focus.[3]

V. Conclusion

Pyrazole-4-propanoic acid analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. A thorough understanding of their synthesis, biological targets, and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full therapeutic potential of this important chemical class. Continued exploration of novel analogs and the application of modern drug discovery tools will undoubtedly lead to the development of new and improved pyrazole-based medicines.

VI. Visualizations

Diagram 1: General Synthetic Pathway to Pyrazole-4-Propanoic Acids

Synthetic_Pathway Start Substituted Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Formylpyrazole 4-Formylpyrazole Vilsmeier->Formylpyrazole Knoevenagel Knoevenagel Condensation (Malonic Acid, Base) Formylpyrazole->Knoevenagel Acrylic_Acid β-(4-Pyrazole)acrylic Acid Knoevenagel->Acrylic_Acid Reduction Catalytic Reduction (H2, Pd/C) or Diimide Reduction Acrylic_Acid->Reduction Propanoic_Acid Pyrazole-4-Propanoic Acid Analog Reduction->Propanoic_Acid

Caption: A common synthetic route to pyrazole-4-propanoic acid analogs.

Diagram 2: Key Biological Activities of Pyrazole Analogs

Biological_Activities Core Pyrazole-4-Propanoic Acid Analogs AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial Anticancer Anticancer & Antimitotic Core->Anticancer Other Other Activities (Antidiabetic, Antiviral, etc.) Core->Other

Caption: Diverse pharmacological effects of pyrazole-4-propanoic acid analogs.

References

  • [No title provided].
  • Azoles. 17. Beta-(4-pyrazol)
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed.
  • Synthesis and pharmacological evaluation of pyrazole deriv
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl)
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • The therapeutic voyage of pyrazole and its analogs: A review - PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
  • Protocol for the synthesis of pyrazoline analogues (4a-l).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed.
  • Structure activity relationships for compound (3, 2 and 4)

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid in Water vs. DMSO

Introduction In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a candidate molecule is a cornerstone of its progression from discovery to clinical applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a candidate molecule is a cornerstone of its progression from discovery to clinical application. Among these properties, solubility is paramount. It dictates a compound's dissolution rate, bioavailability, and suitability for various formulations and in vitro screening assays. This guide provides a comprehensive technical analysis of the solubility profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a molecule featuring the versatile pyrazole scaffold common in medicinal chemistry.[1][2]

While specific experimental data for this exact compound is not widely published, this document will leverage foundational chemical principles and data from analogous structures to build a robust predictive model of its behavior. We will dissect the molecule's structure to forecast its interactions with two fundamentally different solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening.[3][4]

The core objective of this whitepaper is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, field-proven methodologies required to accurately determine and interpret the solubility of this compound and others like it.

Physicochemical Characterization of the Analyte

A molecule's structure is the primary determinant of its solubility. The structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid presents a fascinating duality of polar and non-polar characteristics that must be individually assessed.

Molecular Structure

The compound consists of a central 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with a propanoic acid group.

Caption: Structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Key Physicochemical Properties

The predicted and known properties of this molecule provide a quantitative basis for understanding its solubility.

PropertyValue / PredictionSourceRationale & Impact on Solubility
Molecular Formula C₈H₁₂N₂O₂[5]Provides the elemental composition.
Molecular Weight 168.19 g/mol [6]A relatively low molecular weight, which generally favors solubility.
Predicted XLogP3 0.5 - 1.0[5][6]This value indicates a relatively balanced lipophilic/hydrophilic character. A positive value suggests some preference for a non-polar environment, hinting at limited aqueous solubility.
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Pyrazole N-H)-These groups can donate hydrogen bonds to water or other acceptor solvents, promoting solubility in protic media.
Hydrogen Bond Acceptors 3 (Carboxylic acid C=O, Pyrazole N atoms)-These sites can accept hydrogen bonds from water, contributing to aqueous solubility.
Predicted pKa ~4-5 (Carboxylic Acid)-The acidic proton on the propanoic acid group is expected to have a pKa typical for carboxylic acids. This is the most critical factor for its pH-dependent aqueous solubility.
Functional Groups Carboxylic Acid, Pyrazole Ring-The carboxylic acid is a highly polar, ionizable group driving aqueous solubility, while the substituted pyrazole ring contributes both polar (N-H, N:) and non-polar (C-H, methyl groups) characteristics.[7]

Theoretical Solubility Profile: A Comparative Analysis

Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solubility in Water (Polar, Protic Solvent)

Water is a highly structured solvent characterized by its extensive hydrogen-bonding network. For a molecule to dissolve, it must effectively integrate into this network.

  • Favorable Interactions: The primary driver for aqueous solubility is the propanoic acid group . At neutral or basic pH (pH > pKa), this group will deprotonate to form a carboxylate anion (-COO⁻). This ionic charge dramatically increases polarity and leads to strong ion-dipole interactions with water, significantly enhancing solubility.[7] The nitrogen atoms in the pyrazole ring and the N-H group can also participate in hydrogen bonding with water.[1]

  • Unfavorable Interactions: The two methyl groups and the carbon backbone of the pyrazole ring are non-polar. They disrupt water's hydrogen-bonding network, creating an entropically unfavorable "hydrophobic effect." This effect is the primary force limiting the molecule's solubility in water.

  • The Role of pH: The pH of the aqueous medium is the most critical variable.

    • In acidic media (pH < 4): The carboxylic acid will be fully protonated (-COOH). Solubility will be at its lowest, dictated by the hydrogen bonding capacity of the neutral molecule versus its hydrophobic character.

    • In basic media (pH > 6): The carboxylic acid will be deprotonated (-COO⁻), forming a more soluble salt.[7] Solubility is expected to increase substantially.

Prediction: Low intrinsic solubility in pure water and acidic buffers. Solubility will be significantly higher in neutral and basic aqueous buffers (e.g., PBS pH 7.4).

Solubility in DMSO (Polar, Aprotic Solvent)

DMSO (Dimethyl Sulfoxide) is a powerful, polar aprotic solvent. Its utility in biological sciences stems from its ability to dissolve a vast range of both polar and non-polar compounds.[3][4]

  • Favorable Interactions:

    • Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor. It will readily interact with the hydrogen bond donors on the analyte: the carboxylic acid proton and the pyrazole N-H proton.

    • Dipole-Dipole Interactions: The high dipole moment of the S=O bond in DMSO allows for strong dipole-dipole interactions with the polar regions of the analyte.

    • Dispersive Forces: The two methyl groups on DMSO can engage in favorable van der Waals interactions with the non-polar methyl groups and the pyrazole ring of the analyte.

Prediction: High solubility is expected in DMSO. DMSO effectively solvates both the polar and non-polar moieties of the molecule, overcoming the crystal lattice energy with relative ease. Pyrazole derivatives generally show good solubility in organic solvents like DMSO.[8]

G Conceptual Solute-Solvent Interactions cluster_solute 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid cluster_water Aqueous Solvent (Water) cluster_dmso Organic Solvent (DMSO) Analyte Core Molecule Propanoic_Acid Propanoic Acid Group (H-Bond Donor/Acceptor, Ionizable) Pyrazole_Ring Pyrazole Ring (H-Bond Donor/Acceptor) Methyl_Groups Dimethyl Groups (Hydrophobic) Water_H_Bond Hydrogen Bonding Network Propanoic_Acid->Water_H_Bond Strong Interaction (especially if ionized) DMSO_H_Acceptor Strong H-Bond Acceptor Propanoic_Acid->DMSO_H_Acceptor Very Strong Interaction Pyrazole_Ring->Water_H_Bond Moderate Interaction Pyrazole_Ring->DMSO_H_Acceptor Strong Interaction Water_Hydrophobic Hydrophobic Cavity Formation Methyl_Groups->Water_Hydrophobic Unfavorable Interaction (Limits Solubility) DMSO_Dispersive Dispersive Forces Methyl_Groups->DMSO_Dispersive Favorable Interaction

Caption: Key interactions governing solubility in Water vs. DMSO.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The two most relevant types of solubility measurements in drug discovery are equilibrium and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the intrinsic, thermodynamic solubility of a compound. It measures the concentration of a saturated solution after it has been allowed to reach equilibrium.[9]

Objective: To determine the maximum concentration of the analyte that can be dissolved in a given solvent at a specific temperature at equilibrium.

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (solid powder)

  • Solvent 1: Deionized Water (or a specific aqueous buffer, e.g., pH 7.4 PBS)

  • Solvent 2: Anhydrous DMSO

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., ~2-5 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of pH 7.4 buffer or DMSO) to the vial.

  • Equilibration: Seal the vials securely. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24-48 hours.[9]

    • Causality Check: 24-48 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for poorly soluble compounds.

  • Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet all undissolved solid.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Self-Validation: It is critical not to disturb the solid pellet. Any suspended particles will artificially inflate the measured solubility.

  • Filtration (for Aqueous Samples): For aqueous samples, it is best practice to filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Check for compound binding to the filter material.

  • Quantification:

    • Prepare a standard calibration curve of the compound using a known high-solubility solvent (e.g., methanol or acetonitrile).

    • Dilute the collected supernatant into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.

    • Analyze the sample concentration using a validated HPLC or UV-Vis method.[8]

  • Calculation: Use the measured concentration and the dilution factor to calculate the equilibrium solubility in the original solvent, typically expressed in µg/mL or mM.

start Start prep Step 1: Add Excess Solid Compound to Vial start->prep solvent Step 2: Add Precise Volume of Solvent (Water or DMSO) prep->solvent equilibrate Step 3: Equilibrate (24-48h at 25°C with agitation) solvent->equilibrate separate Step 4: Centrifuge to Pellet Undissolved Solid equilibrate->separate collect Step 5: Collect Clear Supernatant separate->collect quantify Step 6: Quantify Concentration (e.g., by HPLC) collect->quantify end End: Equilibrium Solubility Value quantify->end

Caption: Workflow for Equilibrium Solubility (Shake-Flask) Determination.

Protocol: Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility under conditions often used in in vitro biological assays.[10]

Objective: To determine the apparent solubility of a compound under non-equilibrium conditions, simulating its addition to an assay plate.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (polypropylene for stock, clear for measurement)

  • Plate shaker

  • Turbidimetric or nephelometric plate reader, or UV-Vis plate reader

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate (e.g., 190 µL per well).[10]

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 10 µL of 10 mM stock to 190 µL buffer for a final top concentration of 500 µM in 5% DMSO).[10] Perform serial dilutions if a full curve is desired.

    • Causality Check: The final DMSO concentration is typically kept low (<5%, often <1%) to minimize its co-solvent effect on the measurement and its potential impact on the biological assay.[10]

  • Incubation: Cover the plate and shake at room temperature for a defined, shorter period (e.g., 1.5 - 2 hours).[10] This period allows for rapid precipitation but does not ensure equilibrium.

  • Detection: Measure the amount of precipitation.

    • Turbidimetry/Nephelometry: Use a plate reader to measure the light scattering caused by insoluble particles. The concentration at which the signal rises above a threshold is the kinetic solubility.

    • Direct UV/Filtration: After incubation, filter the plate into a new UV-transparent collection plate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the dissolved compound.[10]

Data Interpretation: The kinetic solubility value is often lower than the equilibrium solubility because precipitation from a supersaturated solution can be slow. It provides a practical limit for compound concentration in aqueous-based assays that use DMSO stocks.

Summary of Expected Results and Implications

Based on the analysis, the following solubility profile is anticipated.

Solvent SystemSolubility TypeExpected ResultImplications for Drug Development
Aqueous Buffer (pH 7.4) EquilibriumLow to Moderate May require formulation strategies (e.g., salt formation, co-solvents) to achieve therapeutic concentrations for oral administration. Bioavailability could be dissolution-rate limited.[11][12]
Aqueous Buffer (pH 7.4) KineticLow The maximum reliable concentration for in vitro assays starting from a DMSO stock will be limited. Exceeding this limit may lead to compound precipitation and false results.
DMSO EquilibriumHigh to Very High Excellent solvent for creating high-concentration stock solutions for compound libraries and screening.[3][8]

Conclusion

The solubility profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a direct consequence of its molecular architecture. Its behavior is characterized by a strong pH-dependency in aqueous media, driven by the ionizable propanoic acid group, and a general insolubility imparted by its non-polar hydrocarbon regions. In contrast, its amphipathic nature is well-matched by the properties of DMSO, in which it is expected to be highly soluble.

This guide has provided the theoretical framework to predict this behavior and, more importantly, the robust, validated experimental protocols to quantify it precisely. Accurate determination of both equilibrium and kinetic solubility is not merely an academic exercise; it is a critical step in the drug discovery pipeline that informs formulation design, ensures data integrity from biological screens, and ultimately influences the viability of a compound as a potential therapeutic agent.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cayman Chemical. (2022).
  • RSC Publishing. (n.d.). Thermodynamic solubility of celecoxib in organic solvents.
  • Homayun, B., et al. (2022).
  • Pharma Excipients. (2023).
  • BenchChem. (2025). Desmethyl Celecoxib: A Technical Guide to Solubility and Stability.
  • Talaviya, R., et al. (2026).
  • Research and Reviews. (2024).
  • Millipore. (n.d.).
  • Al-Hourani, B., et al. (2025).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Singhvi, G., et al. (2012).
  • PubChemLite. (2025). 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid.
  • PubChem. (2025). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
  • Chemspace. (n.d.). 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid.
  • BLDpharm. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride.
  • Fluorochem. (n.d.). 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)

Sources

Exploratory

The Role of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] From the potent anti-inflammatory celecoxib to antipsychotics and anti-obesity drugs, the versatility of the pyrazole nucleus is well-documented.[3] This guide delves into the medicinal chemistry of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a compound poised for exploration as a potential non-steroidal anti-inflammatory drug (NSAID). Its structural features, particularly the dimethyl-substituted pyrazole core and the propanoic acid side chain, hint at a mechanism of action centered on the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

The Cyclooxygenase Enzymes: A Tale of Two Isoforms

The therapeutic and adverse effects of NSAIDs are intrinsically linked to their interaction with the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[4][5]

  • COX-1: The Housekeeping Enzyme COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions. It is responsible for the production of prostaglandins that protect the gastric mucosa, regulate renal blood flow, and support platelet aggregation.[4][5] Inhibition of COX-1 is largely responsible for the undesirable gastrointestinal side effects associated with traditional NSAIDs.[5]

  • COX-2: The Inducible Enzyme of Inflammation In contrast, COX-2 is typically present at low levels in healthy tissue but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[4] Therefore, selective inhibition of COX-2 has been a major goal in medicinal chemistry to develop anti-inflammatory agents with an improved safety profile.[6]

Hypothesized Mechanism of Action: Targeting the COX-2 Active Site

Based on its structural analogy to known COX-2 inhibitors, 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is hypothesized to act as a selective inhibitor of the COX-2 enzyme. The key to this selectivity lies in the subtle but significant differences in the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine residue in COX-2 (Val523).[4] This creates a larger, more accommodating side pocket in the COX-2 active site.

The propanoic acid moiety of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is expected to mimic the carboxylic acid of the natural substrate, arachidonic acid, and form a crucial salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site. The 3,5-dimethyl-1H-pyrazol-4-yl core can then project into the hydrophobic channel of the enzyme. It is plausible that the dimethyl substitution pattern on the pyrazole ring contributes to the overall lipophilicity and van der Waals interactions within the active site, enhancing binding affinity.

COX_Inhibition_Mechanism cluster_enzyme COX-2 Active Site cluster_inhibitor Inhibitor Binding Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Hydrophobic Channel Arg120 Arachidonic_Acid->COX2_Enzyme:f0 Binds to Active Site Prostaglandins Prostaglandins COX2_Enzyme:f0->Prostaglandins Catalyzes Conversion Inhibitor 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Propanoic Acid Moiety Pyrazole Core Inhibitor:head->COX2_Enzyme:f0 Competitive Inhibition Inhibitor:acid->COX2_Enzyme:f2 Ionic Interaction Inhibitor:core->COX2_Enzyme:f1 Hydrophobic Interaction

Figure 1: Hypothesized mechanism of competitive inhibition of the COX-2 enzyme.

Proposed Synthesis and Chemical Characterization

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can be achieved through established methods for pyrazole synthesis. A plausible and efficient route involves the Knorr pyrazole synthesis, which utilizes the condensation of a hydrazine with a β-dicarbonyl compound.

Synthesis_Pathway start Ethyl 2-acetyl-3-oxobutanoate intermediate Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate start->intermediate + Hydrazine Hydrate (Cyclocondensation) reagent1 Hydrazine Hydrate reagent1->intermediate hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O) intermediate->hydrolysis product 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrolysis->product

Figure 2: Proposed synthetic pathway for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Structure-Activity Relationship (SAR) Insights from Related Analogs

The medicinal chemistry of pyrazole-based COX-2 inhibitors is rich with SAR data. For instance, the well-known COX-2 inhibitor celecoxib features a 1,5-diarylpyrazole core.[7][8] Key structural features that govern the activity and selectivity of this class of compounds include:

  • The Pyrazole Core: The pyrazole ring serves as a rigid scaffold to orient the other functional groups in the optimal conformation for binding to the COX-2 active site.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence potency and selectivity. For example, in celecoxib, the p-tolyl and trifluoromethyl groups contribute to the overall binding affinity.

  • The Acidic Moiety: While many potent COX-2 inhibitors are sulfonamides (like celecoxib), carboxylic acid-containing analogs have also shown significant activity. The propanoic acid side chain in our target compound is a classic feature of many traditional NSAIDs and is expected to be a key pharmacophoric element.

Table 1: Comparative COX-2 Inhibition Data for Structurally Related Compounds

CompoundCore StructureKey SubstituentsCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib1,5-Diarylpyrazolep-Tolyl, Trifluoromethyl, Sulfonamide0.0415375
RofecoxibFuranonep-Methylsulfonylphenyl0.018>100>5555
Hypothetical3,5-DimethylpyrazolePropanoic acidTo be determinedTo be determinedTo be determined

Note: Data for Celecoxib and Rofecoxib are for comparative purposes and are sourced from publicly available literature. The values for the hypothetical compound are to be determined through experimental validation.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial to determine the potency and selectivity of the compound for the two COX isoforms.

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isoform and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory effects of a compound.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound or a vehicle control orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each dose group compared to the control group.

Future Perspectives and Drug Development Potential

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid represents a promising starting point for the development of novel anti-inflammatory agents. Should the initial biological evaluation confirm its activity and selectivity for COX-2, several avenues for further optimization can be explored:

  • Lead Optimization: Systematic modification of the substituents on the pyrazole ring and the length and branching of the carboxylic acid side chain could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Formulation Development: Investigating different formulations to enhance oral bioavailability and therapeutic efficacy.

  • Preclinical and Clinical Development: If a lead candidate with a favorable profile is identified, it would progress through further preclinical safety and toxicology studies before entering clinical trials.

The exploration of pyrazole derivatives like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid underscores the enduring importance of this scaffold in the quest for safer and more effective anti-inflammatory therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7278. [Link]

  • Wikipedia. (2023). Discovery and development of cyclooxygenase-2 inhibitors. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Kaur, N., & Singh, J. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112009-112030. [Link]

  • Küçükgüzel, Ş. G., Küçükgüzel, İ., & Tatar, E. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(9), 10200–10221. [Link]

  • Tanaka, Y., & Kobayashi, K. (2014). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 123-134. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(16), 2715–2720. [Link]

  • Rani, P., & Srivastava, V. K. (2003). Synthesis and Structure−Activity Relationship of Novel, Highly Potent Metharyl and Methcycloalkyl Cyclooxygenase-2 (COX-2) Selective Inhibitors. Journal of Medicinal Chemistry, 46(23), 4872–4885. [Link]

  • ResearchGate. (2018). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Reddy, M. R., & Ramana, M. M. V. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26355. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7278. [Link]

  • ResearchGate. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Chemspace. (n.d.). 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid. [Link]

Sources

Foundational

The Coordination Chemistry Potential of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid: A Technical Blueprint for Advanced Materials and Therapeutics

Executive Summary & Structural Rationale The rational design of Metal-Organic Frameworks (MOFs) and discrete coordination complexes relies heavily on the geometric and electronic properties of the chosen organic linkers....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The rational design of Metal-Organic Frameworks (MOFs) and discrete coordination complexes relies heavily on the geometric and electronic properties of the chosen organic linkers. Among nitrogen-oxygen (N,O) hybrid ligands, pyrazole-carboxylic acid derivatives have emerged as powerful building blocks due to their robust coordination capabilities and structural versatility [1].

This technical guide explores the coordination chemistry potential of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . Unlike rigid aromatic linkers (e.g., terephthalic acid), this molecule introduces three critical structural features that dictate its unique coordination behavior:

  • Dual Hard-Soft Donor Sites: The pyrazole nitrogen acts as a borderline/soft donor (ideal for late transition metals like Cu²⁺, Zn²⁺, and Cd²⁺), while the carboxylate oxygen acts as a hard donor (preferring lanthanides or alkaline earth metals).

  • Steric Shielding: The 3,5-dimethyl groups provide significant steric bulk. This prevents dense framework interpenetration, favoring the formation of "pro-porous" materials that exhibit dynamic breathing effects upon gas adsorption [3].

  • Aliphatic Flexibility & Chirality: The propanoic acid moiety introduces an

    
    -hybridized alpha-carbon. This flexibility allows the carboxylate arm to adopt gauche or anti conformations relative to the pyrazole ring, facilitating the formation of entangled polycatenation networks. Furthermore, the alpha-carbon is a stereocenter, opening pathways for the synthesis of Chiral MOFs (CMOFs) for enantioselective drug separation.
    

Mechanistic Pathways & Coordination Modes

The assembly of secondary building units (SBUs) using 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is highly dependent on the deprotonation state of the ligand, which is governed by the pH of the reaction medium. The pyrazole N-H has a pKa of ~2.5–3.0, while the aliphatic carboxylic acid has a pKa of ~4.5.

By modulating the pH, researchers can force the ligand into various coordination modes. At low pH, the ligand acts as a neutral or monoanionic donor, typically resulting in 0D mononuclear complexes or 1D chains. At higher pH (pH > 6), complete deprotonation yields a dianionic ligand capable of bridging multiple metal centers to form 3D porous frameworks [2].

CoordModes L 2-(3,5-dimethyl-1H-pyrazol-4-yl) propanoic acid M1 Monodentate (Terminal) L->M1 Low pH, Strong Solvation M2 Bidentate Chelating L->M2 Neutral pH, Transition Metals M3 Bridging (μ2 or μ3) L->M3 High pH, Lanthanides/Cd SBU1 0D Mononuclear Complexes M1->SBU1 SBU2 1D Chains / 2D Layers M2->SBU2 SBU3 3D Porous Frameworks M3->SBU3

Fig 1: pH-dependent coordination modes and resulting framework dimensionalities.

Quantitative Data: Comparative Ligand Metrics

To predict the behavior of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, we must benchmark it against its closest empirical analogs in the literature [1, 2, 3, 5]. The table below summarizes the coordination outcomes based on ligand modifications.

Ligand AnalogCoordination SitesTypical MetalsFramework DimensionalityKey Properties / Applications
3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1x Pyrazole, 1x CarboxylCd(II), Zn(II), Co(II)1D to 3DLuminescence, Electrocatalysis [5]
1-carboxymethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1x Pyrazole, 2x CarboxylCd(II), Cu(II)3D SupramolecularPseudo-supramolecular isomers [2]
1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene 2x PyrazoleZn(II), Co(II), Cd(II)3D Pro-porousGas adsorption, Dynamic flexibility [3]
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid 1x Pyrazole, 1x CarboxylZn(II), Cu(II), Ln(III)2D/3D (Predicted)Chiral separation, Asymmetric catalysis

Experimental Methodology: Solvothermal Synthesis Protocol

The following protocol details the optimal solvothermal synthesis of a Zinc(II) coordination polymer using the target ligand. The methodology is designed as a self-validating system to ensure reproducibility and phase purity.

Workflow Diagram

ExpWorkflow N1 1. Reagent Preparation Ligand + Zn(NO3)2 in DMF/H2O N2 2. pH Modulation Titration with Et3N to pH 5.5 N1->N2 N3 3. Solvothermal Reaction Teflon-lined autoclave, 120°C, 72h N2->N3 N4 4. Controlled Cooling Rate: 5°C/h to Room Temp N3->N4 N5 5. Isolation & Validation FTIR & SCXRD Analysis N4->N5

Fig 2: Standardized solvothermal workflow for isolating diffraction-quality MOF crystals.

Step-by-Step Procedure & Causality

Step 1: Reagent Preparation

  • Action: Dissolve 0.1 mmol of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid and 0.1 mmol of Zn(NO3)2·6H2O in a 4:1 mixture of N,N-Dimethylformamide (DMF) and deionized water (5 mL total).

  • Causality: DMF acts as both a solvent and a potential templating agent (upon partial thermal decomposition into dimethylamine). The addition of water increases the solubility of the metal salt and facilitates the hydrolysis required for SBU formation[4].

Step 2: pH Modulation

  • Action: Add triethylamine (Et3N) dropwise until the pH reaches approximately 5.5.

  • Causality: This specific pH ensures the complete deprotonation of the carboxylic acid (pKa ~4.5) while partially deprotonating the pyrazole ring. This forces the ligand into a bridging mode rather than a terminal chelating mode, promoting 3D framework extension.

Step 3: Solvothermal Reaction

  • Action: Seal the mixture in a 15 mL Teflon-lined stainless-steel autoclave and heat to 120°C for 72 hours.

  • Causality: The autogenous pressure and elevated temperature overcome the activation energy barrier for the reversible breaking and forming of coordinate bonds, allowing the system to reach thermodynamic equilibrium (yielding highly crystalline products rather than kinetic amorphous precipitates).

Step 4: Controlled Cooling

  • Action: Cool the autoclave to room temperature at a strict rate of 5°C/h.

  • Causality: Rapid cooling causes rapid nucleation, resulting in microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). A slow cooling rate ensures the growth of large, defect-free single crystals.

Step 5: Isolation and Self-Validation

  • Action: Harvest the crystals via vacuum filtration and wash with fresh DMF and ethanol. Perform an immediate FTIR scan.

  • Self-Validating Metric: To confirm that the carboxylate group has successfully coordinated in a bridging bidentate fashion, calculate the

    
     (difference between asymmetric and symmetric carboxylate stretching frequencies, 
    
    
    
    ). If
    
    
    cm⁻¹, the synthesis is successful. If
    
    
    cm⁻¹, the coordination is monodentate, indicating the pH was too low during Step 2, and the protocol must be adjusted.

Applications in Drug Development & Materials Science

Enantioselective Drug Separation

Because the alpha-carbon of the propanoic acid chain is chiral, synthesizing the MOF with an enantiopure version of the ligand (e.g., R-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) forces the entire macroscopic crystal into a chiral space group (such as


). These CMOFs can be packed into HPLC columns to act as stationary phases for the chiral resolution of racemic pharmaceutical intermediates, a critical step in modern drug development.
Biomimetic Catalysis

The N,O-donor environment provided by this ligand closely mimics the coordination sphere of histidine and glutamate/aspartate residues found in the active sites of metalloenzymes (e.g., zinc finger proteins or copper-based oxidases). By coordinating Cu(II) or Co(II) with this ligand, researchers can create discrete biomimetic complexes capable of electrocatalytic oxygen evolution reactions (OER) or targeted oxidative cleavage of DNA in cancer therapeutics [5].

References

  • Taylor & Francis. Ligand concentration-dependent supramolecular complexes with uncoordinated carbonyl groups based on a new pyrazole carboxylic acid ligand: Journal of Coordination Chemistry: Vol 68, No 10. Tandfonline. [Link]

  • ACS Publications. Pro-porous Coordination Polymers of the 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene Ligand with Late Transition Metals | Inorganic Chemistry. ACS. [Link]

  • RSC Publishing. Programmable self-assembly of water-soluble organo-heterometallic cages [M12M′4L12] using 3-(3,5-dimethyl-1H-pyrazol-4-yl)pentane-2,4-dione (H2L). Chemical Communications. [Link]

  • FAO AGRIS / RSC Advances. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. FAO.[Link]

Exploratory

Metabolic Stability Predictions for Pyrazole Propanoic Acid Scaffolds: From In Silico Triage to In Vitro Validation

An In-Depth Technical Guide: For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Executive Summary The pyrazole nucleus is a privileged scaffold in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, integral to numerous approved therapeutics.[1][2][3] When functionalized with a propanoic acid moiety, it presents a unique set of challenges and opportunities in drug development, particularly concerning metabolic stability. This guide provides a comprehensive framework for predicting and assessing the metabolic fate of this scaffold. We will dissect the primary metabolic liabilities, detail gold-standard in vitro experimental protocols with an emphasis on causality, and explore the synergistic role of in silico modeling. Our approach is designed to empower research teams to make informed decisions, de-risk candidates early, and optimize molecular design for improved pharmacokinetic profiles.

Introduction: The Double-Edged Sword of the Pyrazole Propanoic Acid Scaffold

The pyrazole ring is a cornerstone of many successful drugs due to its versatile chemical properties and ability to serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility.[2][3] The addition of a propanoic acid group can further enhance solubility and provide a key interaction point for various biological targets.[4] However, this combination of a heteroaromatic ring and a carboxylic acid creates specific metabolic "hotspots" that can lead to rapid clearance, limiting a drug candidate's bioavailability and in vivo exposure.[5][6]

Understanding and predicting the metabolic stability of these compounds is not merely a screening step; it is a critical component of the design-make-test-analyze cycle.[7] A compound with poor metabolic stability, even one with high potency, will likely fail in later development stages due to pharmacokinetic issues.[5] This guide provides the technical and strategic foundation to proactively address this challenge.

Section 1: Unveiling the Metabolic Liabilities: Key Biotransformation Pathways

The metabolic fate of a pyrazole propanoic acid derivative is primarily dictated by the interplay of three major enzymatic pathways. A thorough understanding of these pathways is essential for interpreting experimental data and guiding chemical modifications.

  • Phase I Oxidation (CYP-Mediated): The pyrazole ring, while relatively stable, can be a substrate for Cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism.[8][9] Oxidation can occur on the pyrazole ring itself or on adjacent alkyl substituents. While pyrazoles are generally considered metabolically stable, specific substitution patterns can create liabilities.[1][10] CYP-mediated metabolism is a key consideration, especially for highly substituted or complex derivatives.[8][11]

  • Phase II Glucuronidation (UGT-Mediated): The propanoic acid's carboxylic acid group is a primary target for Phase II conjugation reactions.[12] Specifically, UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety, forming an acyl glucuronide.[13][14] This reaction dramatically increases the molecule's polarity and facilitates its rapid excretion.[14] For carboxylic acid-containing drugs, this is often the dominant clearance pathway, making its assessment non-negotiable.[15] UGT2B7 is a major isoform involved in the glucuronidation of carboxylic acids in humans.[13][15]

  • Hydrolysis (Amidase-Mediated): If the propanoic acid side chain is incorporated as an amide rather than a simple carboxylic acid, it becomes susceptible to hydrolysis by various amidase enzymes.[16][17] This reaction cleaves the amide bond, breaking the molecule into a carboxylic acid and an amine.[18] While generally slower than ester hydrolysis, amide hydrolysis can be a significant metabolic route for certain structures.[17][18]

Below is a diagram illustrating these principal metabolic routes.

MetabolicPathways cluster_scaffold Pyrazole Propanoic Acid Scaffold cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_hydrolysis Hydrolysis (if Amide) Scaffold Parent Compound (Pyrazole Propanoic Acid Derivative) P1_Metabolite Oxidized Metabolite Scaffold->P1_Metabolite CYP450 Enzymes (Oxidation) P2_Metabolite Acyl Glucuronide Conjugate Scaffold->P2_Metabolite UGT Enzymes (Glucuronidation of COOH) Hydrolysis_Metabolite Carboxylic Acid + Amine Scaffold->Hydrolysis_Metabolite Amidases (Amide Bond Cleavage) P1_Metabolite->P2_Metabolite Can also undergo Phase II conjugation

Caption: Key metabolic pathways for pyrazole propanoic acid scaffolds.

Section 2: The Experimentalist's Toolkit: In Vitro Stability Assessment

To quantify metabolic stability, we rely on robust in vitro systems that model the metabolic environment of the liver, the primary site of drug metabolism.[9] The choice of system is critical and depends on the specific metabolic questions being asked.

The Workhorse: Liver Microsomal Stability Assay
  • Causality: This assay is the first-line defense for evaluating Phase I metabolism.[9] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[7][9] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can specifically measure its susceptibility to oxidative metabolism.[19] This is a cost-effective, high-throughput method perfect for ranking compounds in early discovery.[20]

  • Limitations: Microsomes lack the cytosolic enzymes and the full complement of Phase II enzymes and cofactors found in intact cells.[9] While UGT activity can be measured by adding UDPGA, it doesn't fully replicate the cellular context.[5] Therefore, for a scaffold with a known Phase II liability like a carboxylic acid, microsomes only tell part of the story.

The Gold Standard: Hepatocyte Stability Assay
  • Causality: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters within a physiological cellular environment.[9][21][22] This allows for the simultaneous assessment of all relevant metabolic pathways (oxidation, glucuronidation, etc.) and their interplay.[23] For pyrazole propanoic acids, where both CYP and UGT pathways are significant, this assay provides the most clinically relevant data.[24]

  • Application: This assay is used to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[20][24] This value is crucial for predicting in vivo hepatic clearance and bioavailability.[24]

The general workflow for these in vitro assays is depicted below.

InVitroWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Test Compound Stock Prepare Microsomes or Hepatocytes Prepare Cofactor Solution (NADPH/UDPGA) Incubate Incubate Compound with Microsomes/Hepatocytes at 37°C Prep->Incubate Timepoints Take Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analyze Analyze Remaining Parent Compound via LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Trustworthiness in experimental data comes from a well-designed, self-validating protocol that includes appropriate controls.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

  • Preparation:

    • Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[7] Keep on ice.

    • Prepare a 2 mM stock of the test compound in a suitable solvent (e.g., DMSO). Serially dilute to create working solutions.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.

    • Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam) as positive controls.[25] Also, prepare a "no-NADPH" condition for the test compound to check for non-enzymatic degradation.[19]

  • Incubation:

    • In a 96-well plate, combine buffer, the HLM solution, and the test compound (final concentration typically 1 µM).[26]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[27]

    • Initiate the reaction by adding the NADPH regenerating system.[26]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[19][25]

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to precipitate proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[5]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.[22]

    • Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[21][24]

    • Controls: Use known metabolically stable and unstable compounds (e.g., Testosterone, 7-Ethoxycoumarin) as controls.[25] A vehicle control (no compound) should also be included.[24]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM).[24]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.[25]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[24]

Data Analysis and Interpretation

The primary outputs of these assays are the compound's half-life (t½) and its in vitro intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[21]

  • Calculate Intrinsic Clearance (CLint):

    • Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)[19]

    • Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume in µL / number of cells in millions)[21]

These values allow for direct comparison and ranking of compounds.

ParameterLow StabilityModerate StabilityHigh Stability
Typical t½ (Hepatocytes) < 30 min30 - 120 min> 120 min
Typical CLint (Hepatocytes) > 80 µL/min/10^6 cells15 - 80 µL/min/10^6 cells< 15 µL/min/10^6 cells
Implication Likely high in vivo clearanceModerate in vivo clearanceLikely low in vivo clearance
Note: These ranges are illustrative and can vary based on specific assay conditions and therapeutic context.

Section 3: In Silico Prediction: Early-Stage Triage and Design

Before a compound is even synthesized, computational models can provide valuable predictions of its metabolic fate.[28][29] This in silico approach is essential for triaging large virtual libraries and prioritizing synthetic efforts.[29]

  • Causality & Approach: In silico metabolic stability prediction is typically a machine learning problem.[30][31] Models are trained on large datasets of known compounds with experimentally determined metabolic stability data (e.g., from microsomal or hepatocyte assays).[30] These models learn the relationships between molecular structure (represented by various descriptors) and metabolic liability.[31] When a new structure is presented, the model can predict whether it is likely to be stable or unstable.[28]

  • Trustworthiness: The reliability of these models depends heavily on the quality and size of the training data and the applicability domain of the model. It is crucial to use models that are well-validated and relevant to the chemical space of pyrazole propanoic acids.[30] These predictions should be viewed as a guide for prioritization rather than an absolute measure.

InSilicoWorkflow Input Input: Novel Pyrazole Propanoic Acid Structure Descriptors Calculate Molecular Descriptors (2D/3D Properties) Input->Descriptors Model Apply Pre-trained Machine Learning Model (e.g., Random Forest, SVM) Descriptors->Model Prediction Output: Predicted Stability Class (Low, Medium, High) or CLint value Model->Prediction Decision Decision: Synthesize & Test? Or Redesign? Prediction->Decision

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid from Acetylacetone

Abstract This document provides a comprehensive, technically detailed guide for the multi-step synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a valuable building block in pharmaceutical and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the multi-step synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic route commences with the readily available and economical starting material, acetylacetone. Each stage of the synthesis is presented with a detailed, step-by-step protocol, accompanied by explanations of the underlying chemical principles and experimental considerations. The guide is designed for researchers, scientists, and professionals in drug development, offering a reliable and well-documented pathway to the target molecule.

Introduction and Synthetic Strategy

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The target molecule, 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, incorporates a propanoic acid moiety at the 4-position of the 3,5-dimethylpyrazole core, making it a key intermediate for further functionalization and drug design.

The synthetic strategy outlined herein is a three-step process designed for efficiency and scalability, starting from acetylacetone.

The overall transformation involves:

  • Knorr Pyrazole Synthesis: Formation of the 3,5-dimethylpyrazole ring via the condensation of acetylacetone with a hydrazine source.

  • Vilsmeier-Haack Formylation: Electrophilic substitution at the electron-rich 4-position of the pyrazole ring to install a formyl group, yielding the key intermediate, 4-formyl-3,5-dimethyl-1H-pyrazole.

  • Doebner-von Miller Reaction (Malonic Acid Condensation): A condensation reaction between the pyrazole-4-carbaldehyde and malonic acid, followed by decarboxylation, to generate an acrylic acid intermediate which is then reduced. A more direct approach involves a condensation followed by in-situ reduction or a subsequent dedicated reduction step to afford the final propanoic acid derivative.

This application note will detail the protocols for each of these critical steps.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from acetylacetone to the final product.

Synthetic_Pathway Workflow for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Acetylacetone Acetylacetone Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->Dimethylpyrazole Step 1: Knorr Synthesis Hydrazine Hydrate Formylpyrazole 4-Formyl-3,5-dimethyl- 1H-pyrazole Dimethylpyrazole->Formylpyrazole Step 2: Vilsmeier-Haack POCl3, DMF Acrylic_Acid (E)-3-(3,5-dimethyl-1H-pyrazol- 4-yl)acrylic acid Formylpyrazole->Acrylic_Acid Step 3a: Condensation Malonic Acid, Pyridine Final_Product 2-(3,5-dimethyl-1H-pyrazol- 4-yl)propanoic acid Acrylic_Acid->Final_Product Step 3b: Reduction H2, Pd/C

Caption: Synthetic route from acetylacetone to the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrazine hydrate is highly toxic and corrosive. Phosphorus oxychloride is corrosive and reacts violently with water.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This step employs the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[4][5] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.[6]

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
Hydrazine Sulfate130.1265 g0.50
Sodium Hydroxide (NaOH)40.0040 g1.00
Deionized Water18.02400 mL + 200 mL-
Acetylacetone100.1250 g (51.5 mL)0.50
Diethyl Ether74.12~300 mL-
Anhydrous Potassium Carbonate138.21~10 g-

Protocol:

  • Preparation of Hydrazine Solution: In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65 g of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

  • Cooling: Immerse the flask in an ice/water bath and cool the solution to 15°C with stirring.

  • Addition of Acetylacetone: Add 50 g of acetylacetone dropwise from the dropping funnel over a period of approximately 30 minutes. The rate of addition should be controlled to maintain the reaction temperature at or below 20°C. A white precipitate of the product will form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.[7]

  • Work-up:

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.

    • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Isolation:

    • Filter off the drying agent and remove the ether using a rotary evaporator.

    • The resulting solid is 3,5-dimethylpyrazole. The product can be used in the next step without further purification.

    • Expected Yield: 37–39 g (77–81%). Melting Point: 107–108°C.[7]

Step 2: Synthesis of 4-Formyl-3,5-dimethyl-1H-pyrazole

This transformation is achieved via the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the C4 position of the pyrazole ring.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
Phosphorus Oxychloride (POCl₃)153.3344 mL (0.47 mol)0.47
N,N-Dimethylformamide (DMF)73.09150 mL-
3,5-Dimethylpyrazole96.1338 g (0.40 mol)0.40
Dichloromethane (DCM)84.93500 mL-
Saturated Sodium Bicarbonate Soln.-~500 mL-
Anhydrous Magnesium Sulfate120.37~20 g-

Protocol:

  • Vilsmeier Reagent Formation: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a calcium chloride drying tube), cool 150 mL of DMF in an ice bath.

  • Addition of POCl₃: Add 44 mL of phosphorus oxychloride dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Pyrazole: Dissolve 38 g of 3,5-dimethylpyrazole in a minimal amount of DMF and add it to the Vilsmeier reagent.

  • Reaction Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Neutralization:

    • Cool the reaction mixture to room temperature and then pour it slowly onto 500 g of crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. This step is highly exothermic and will release CO₂ gas.

  • Extraction and Isolation:

    • Extract the aqueous mixture with dichloromethane (4 x 125 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 4-formyl-3,5-dimethyl-1H-pyrazole as a white crystalline solid.

    • Expected Yield: ~35-40 g (70-80%). Melting Point: 142-144°C.

Step 3: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

This final step involves a two-part sequence: a Knoevenagel-type condensation of the aldehyde with malonic acid to form an acrylic acid intermediate, followed by a reduction of the carbon-carbon double bond.

Part 3a: (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
4-Formyl-3,5-dimethyl-1H-pyrazole124.1430 g (0.24 mol)0.24
Malonic Acid104.0630 g (0.29 mol)0.29
Pyridine79.10100 mL-
Piperidine85.151 mL-
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 30 g of 4-formyl-3,5-dimethyl-1H-pyrazole and 30 g of malonic acid in 100 mL of pyridine.

  • Catalyst Addition: Add 1 mL of piperidine to the mixture.

  • Heating: Heat the reaction mixture at reflux (approximately 100-110°C) for 3-4 hours. CO₂ evolution will be observed.

  • Work-up:

    • Cool the reaction mixture and pour it into a mixture of 200 g of ice and 50 mL of concentrated hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry it in a vacuum oven.

    • Expected Yield: ~33 g (82%).

Part 3b: 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid166.1832 g (0.19 mol)0.19
Palladium on Carbon (10% Pd)-~1.5 g-
Methanol32.04400 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-

Protocol:

  • Hydrogenation Setup: To a solution of 32 g of the acrylic acid derivative in 400 mL of methanol in a suitable hydrogenation flask, add 1.5 g of 10% Pd/C catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (a balloon is sufficient for small scale, or use a Parr hydrogenator for larger scales) with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 12-24 hours at room temperature. Monitor the reaction by TLC or by the cessation of hydrogen uptake.

  • Isolation:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting solid can be recrystallized from ethyl acetate/hexanes to yield the final product, 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

    • Expected Yield: ~29 g (90%).

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, COOH), 3.5-3.6 (q, 1H, CH), 2.1 (s, 6H, 2xCH₃), 1.2 (d, 3H, CHCH₃).

  • Mass Spec (ESI+): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977, found: 169.0975.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • Jones, R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Kurien, P. M., Pandya, K. C., & Surange, V. R. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Part II. The Condensation of Salicylaldehyde. Journal of the Indian Chemical Society, 12, 620-625. [Link]

  • RSC Publishing. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. [Link]

  • Journal of the Indian Chemical Society. (1934). The condensation of aldehydes with malonic acid in the presence of organic bases. [Link]

  • ScienceDirect. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

  • PubMed Central. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. [Link]

  • Google Patents. (n.d.). WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl)
  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... [Link]

  • ResearchGate. (n.d.). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. [Link]

  • PubMed Central. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Mo(0) carbonyl complexes bearing the bis(3,5-dimethylpyrazole) ligand: catalysis of the regioselective [2 + 2 + 2] cycloaddition of terminal alkynes to synthesize 1,3,5-isomers. [Link]

  • ResearchGate. (2010). Structure of 2-[(Phenyl)-(3,5-dimethyl-pyrazole-1-yl)-methyl]malonic acid diethyl ester. [Link]

  • ResearchGate. (2025). Structure of 2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester. [Link]

  • PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

Sources

Application

Application Note: Step-by-Step Protocol for the Preparation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating synthetic methodology for the preparation of 2-(3,5-dimethyl-1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating synthetic methodology for the preparation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a highly functionalized pyrazole building block utilized in medicinal chemistry and drug discovery.

Chemical Rationale & Retrosynthetic Strategy

The target molecule, 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, features a privileged 3,5-dimethylpyrazole core attached to a propanoic acid moiety at the 4-position[1]. The synthesis is achieved through a robust, three-step linear sequence:

  • C-Alkylation: The synthesis begins with the C-alkylation of acetylacetone (pentane-2,4-dione). Using a mild base, the acidic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -carbon of the 
    
    
    
    -diketone is deprotonated to form a stabilized enolate, which subsequently attacks ethyl 2-bromopropanoate via an S
    
    
    2 mechanism.
  • Knorr Pyrazole Synthesis: The resulting branched

    
    -diketone undergoes cyclocondensation with hydrazine hydrate. Hydrazine acts as a bis-nucleophile, sequentially attacking both carbonyl carbons. This is followed by intramolecular dehydration to construct the thermodynamically stable aromatic pyrazole ring[2].
    
  • Saponification: The ethyl ester is hydrolyzed under basic aqueous conditions to yield a soluble sodium carboxylate. Careful acidification to the molecule's isoelectric point precipitates the final free acid.

Required Materials & Reagents

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
Acetylacetone 100.121.0 eq10.0 gStarting Material (1,3-diketone)
Ethyl 2-bromopropanoate 181.031.1 eq19.9 gElectrophile / Alkylating agent
Potassium Carbonate (K

CO

)
138.211.5 eq20.7 gMild Base for enolate formation
Hydrazine Hydrate (80%) 50.061.1 eq6.9 gBis-nucleophile for cyclization
Sodium Hydroxide (NaOH) 40.002.0 eq8.0 gSaponification base
Acetone (Anhydrous) 58.08N/A100 mLAprotic solvent (Step 1)
Ethanol (Absolute) 46.07N/A90 mLProtic solvent (Steps 2 & 3)

Experimental Workflow

SynthesisWorkflow A Acetylacetone + Ethyl 2-bromopropanoate B Base (K2CO3) SN2 Alkylation A->B C Ethyl 2-(2,4-dioxopentan-3-yl) propanoate B->C Step 1 D Hydrazine Hydrate Cyclocondensation C->D E Ethyl 2-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate D->E Step 2 F 1. NaOH/H2O 2. HCl (pH ~4.5) E->F G 2-(3,5-dimethyl-1H-pyrazol- 4-yl)propanoic acid F->G Step 3

Synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid via a 3-step process.

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 2-(2,4-dioxopentan-3-yl)propanoate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent premature ester hydrolysis.

  • Enolate Formation: Add acetylacetone (10.0 g, 100 mmol) and anhydrous K

    
    CO
    
    
    
    (20.7 g, 150 mmol) to 100 mL of anhydrous acetone. Stir the suspension at room temperature for 15 minutes.
    • Causality Note: Acetylacetone has a pKngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       of ~9. K
      
      
      
      CO
      
      
      is selected as a mild base because it quantitatively deprotonates the diketone without promoting unwanted aldol self-condensation side reactions.
  • Alkylation: Add ethyl 2-bromopropanoate (19.9 g, 110 mmol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) for 12 hours.

    • Causality Note: Refluxing provides the necessary activation energy to drive the sterically hindered Sngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      2 substitution at the secondary carbon of the electrophile.
      
  • Workup: Cool to room temperature, filter off the inorganic salts (KBr and excess K

    
    CO
    
    
    
    ), and concentrate the filtrate under reduced pressure. The crude intermediate can be used directly in the next step.
Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • Dissolution: Dissolve the crude ethyl 2-(2,4-dioxopentan-3-yl)propanoate (~100 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

    • Causality Note: The initial nucleophilic attack of hydrazine to form the hydrazone intermediate is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of acyclic impurities[2].

  • Cyclization Initiation: Add hydrazine hydrate (80% aqueous solution, 6.9 g, 110 mmol) dropwise over 15 minutes.

  • Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours.

    • Causality Note: Heating drives the intramolecular cyclization and the subsequent elimination of water, yielding the thermodynamically stable aromatic pyrazole ring[2].

  • Workup: Evaporate the ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL) and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the pyrazole ester.
Step 3: Saponification to 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
  • Hydrolysis: Dissolve the pyrazole ester in 40 mL of ethanol and add 40 mL of a 2M aqueous NaOH solution. Stir the mixture at 60 °C for 2 hours.

    • Causality Note: Base-catalyzed ester hydrolysis requires mild heating to proceed to completion. The product is held in solution as a highly soluble sodium carboxylate salt.

  • Solvent Removal: Cool the mixture and evaporate the majority of the ethanol under reduced pressure to prevent esterification reversal during acidification.

  • Isoelectric Precipitation: Cool the remaining aqueous layer to 0 °C and carefully acidify with 2M HCl dropwise while continuously monitoring the pH. Adjust the pH to approximately 4.5 .

    • Causality Note: The product is amphoteric (pyrazole nitrogen basicity pK

      
       ~2.5; carboxylic acid pK
      
      
      
      ~4.5). Adjusting the pH to its isoelectric point ensures the molecule exists predominantly in its zwitterionic/free acid form, which is least soluble in water and will readily precipitate.
  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized compound, perform the following spectroscopic analyses. The data should align with the expected structural parameters[1].

Analytical TechniqueExpected Signal / ObservationStructural Correlation

H NMR (DMSO-

)

1.40 (d, 3H)
Methyl group of the propanoic acid chain

H NMR (DMSO-

)

2.15 (s, 6H)
Two equivalent methyl groups on the pyrazole ring

H NMR (DMSO-

)

3.60 (q, 1H)
Methine proton (CH) of the propanoic acid chain

H NMR (DMSO-

)

12.0–12.5 (br s, 2H)
Carboxylic acid OH and Pyrazole NH (exchangeable)
LC-MS (ESI+)

169.10 [M+H]

Confirms molecular weight (Exact Monoisotopic Mass: 168.09 Da)
LC-MS (ESI-)

167.08 [M-H]

Confirms presence of the deprotonated carboxylic acid

References

  • Title: PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid (C8H12N2O2) Source: Université du Luxembourg (uni.lu) URL: [1]

  • Title: 2,4-Hexanedione | 3002-24-2 | Benchchem (Alkylation of Acetylacetone Protocols) Source: Benchchem URL: [3]

  • Title: Quantum Chemical and Experimental Studies on the Mechanism of Alkyl

    
    -Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives
    Source:  MDPI
    URL: [2]
    

Sources

Method

Application Note: Preparation and Characterization of Metal Complexes Using 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of metal-organi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of metal-organic frameworks (MOFs) and discrete coordination complexes relies heavily on the geometric and electronic properties of the organic linker. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (H₂L) is a highly versatile, bifunctional ligand. It combines a rigid, aromatic pyrazole N-donor system with a flexible, aliphatic propanoic acid O-donor arm. This application note details the mechanistic rationale, solvent-dependent assembly pathways, and validated step-by-step protocols for synthesizing transition metal complexes using this ligand.

Mechanistic Rationale & Ligand Design

Understanding the structural nuances of H₂L is critical for predicting its coordination behavior:

  • Steric Control via Methyl Groups: The 3,5-dimethyl substitution on the pyrazole ring provides significant steric bulk. This steric hindrance prevents the formation of dense, tightly interpenetrated networks, a strategy extensively documented in the synthesis of pro-porous coordination polymers[1].

  • Aliphatic Flexibility & Chirality: Unlike rigid benzoic acid derivatives, the 2-propanoic acid arm features an sp³-hybridized

    
    -carbon. This flexibility allows the carboxylate group to rotate and accommodate various metal coordination geometries (e.g., tetrahedral Zn²⁺ vs. octahedral Co²⁺). Furthermore, the 
    
    
    
    -carbon is a chiral center; utilizing enantiopure forms of the ligand can drive the assembly of homochiral frameworks.
  • pH-Dependent Coordination Modes: The ligand possesses two distinct acidic protons: the carboxylic acid (

    
    ) and the pyrazole NH (
    
    
    
    ). By precisely controlling the pH and the base used, one can selectively generate the monoanion (HL⁻) for discrete complexes or the dianion (L²⁻) for 3D polymeric networks[2].

Mechanism H2L H2L (Neutral) Protonated NH & COOH HL HL- (Monoanion) Deprotonated COOH Coordination via O H2L->HL Weak Base / Acetate pH ~5 L2 L2- (Dianion) Deprotonated NH & COOH Coordination via N & O HL->L2 Strong Base / TEA pH >8

Figure 1: pH-dependent deprotonation and active coordination sites of the H₂L ligand.

Experimental Workflows: Solvent-Induced Reactivity

Solvent selection acts as a primary thermodynamic switch in pyrazole-carboxylate coordination chemistry. Protic solvents like methanol favor kinetic products (discrete mononuclear complexes), whereas aprotic, high-boiling solvents like DMF drive the thermodynamic formation of binuclear or polymeric architectures[3].

Workflow Ligand Ligand (H2L) 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid SolvMeOH MeOH / RT / No Base Kinetic Pathway Ligand->SolvMeOH SolvDMF DMF / 120°C / TEA Base Thermodynamic Pathway Ligand->SolvDMF Metal Metal Precursor (e.g., Zn(OAc)2, Co(NO3)2) Metal->SolvMeOH Metal->SolvDMF Mono Mononuclear Complex [M(HL)2(Solv)2] (O-donor only) SolvMeOH->Mono Self-Assembly Poly Coordination Polymer [M(L)]n (N,O-donors active) SolvDMF->Poly Solvothermal

Figure 2: Solvent-directed synthetic pathways for H₂L metal complexes.

Step-by-Step Protocols

Protocol A: Synthesis of Discrete Mononuclear Zinc(II) Complex

Objective: Isolate a kinetically stable monomeric complex utilizing only the carboxylate donor. Causality: Zinc acetate is used because the acetate anion acts as a mild internal base, sufficient to deprotonate the carboxylic acid but too weak to deprotonate the pyrazole NH. Methanol stabilizes the resulting monomer via hydrogen bonding with the uncoordinated pyrazole nitrogen.

Procedure:

  • Preparation: Dissolve 2.0 mmol (336 mg) of H₂L in 15 mL of anhydrous methanol in a 50 mL round-bottom flask. Stir until completely clear.

  • Metal Addition: Dissolve 1.0 mmol (219 mg) of Zn(OAc)₂·2H₂O in 10 mL of methanol. Add this solution dropwise to the ligand solution over 15 minutes at room temperature.

  • Reaction: Stir the mixture continuously for 4 hours. A slight opalescence indicates the formation of the complex.

  • Isolation: Filter the solution through a 0.22 µm PTFE membrane to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature. Colorless, block-like crystals of [Zn(HL)₂(MeOH)₂] will form within 3–5 days.

  • Washing: Wash the crystals with cold methanol (2 × 5 mL) and dry under vacuum.

In-Process Self-Validation:

  • FTIR Spectroscopy: Analyze the dried crystals. The broad O-H stretch of the free carboxylic acid (~3000 cm⁻¹) must disappear. The asymmetric carboxylate stretch (

    
    ) should appear at ~1610 cm⁻¹, and the symmetric stretch (
    
    
    
    ) at ~1400 cm⁻¹. A
    
    
    of ~210 cm⁻¹ confirms monodentate coordination. Crucially, a sharp peak at ~3250 cm⁻¹ must remain, confirming the pyrazole NH is intact.
Protocol B: Solvothermal Synthesis of 3D Cobalt(II) Coordination Polymer

Objective: Synthesize a robust 3D metal-organic framework utilizing both N- and O-donors. Causality: Solvothermal conditions (120°C) overcome the activation energy required for polymeric assembly. Triethylamine (TEA) is introduced as a strong base to force the deprotonation of the pyrazole NH, generating the multidentate L²⁻ dianion capable of bridging multiple metal centers[2].

Procedure:

  • Mixture Preparation: In a 23 mL Teflon-lined stainless steel autoclave, combine 0.5 mmol (84 mg) of H₂L and 0.5 mmol (145 mg) of Co(NO₃)₂·6H₂O.

  • Solvent & Base: Add 10 mL of a DMF/H₂O mixture (3:1 v/v). Add 1.1 mmol (153 µL) of Triethylamine (TEA) dropwise. The solution will immediately turn deep purple/blue, indicating initial Co²⁺ coordination.

  • Solvothermal Treatment: Seal the autoclave and heat in a programmable oven to 120°C at a rate of 2°C/min. Hold at 120°C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 5°C/hour. Critical Step: Slow cooling is mandatory to yield X-ray quality single crystals rather than amorphous powder.

  • Isolation: Recover the resulting pink/purple crystals via vacuum filtration. Wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL).

  • Activation: Dry the crystals under dynamic vacuum at 80°C for 12 hours to remove pore-bound solvent.

In-Process Self-Validation:

  • FTIR Spectroscopy: The sharp pyrazole N-H stretch (~3250 cm⁻¹) must be completely absent, validating the formation of the L²⁻ dianion. The

    
     should drop to ~150 cm⁻¹, indicating a bidentate bridging coordination mode of the carboxylate group.
    

Data Presentation & Analytical Validation

To ensure reproducibility, researchers must cross-reference their synthesized materials against the expected analytical parameters summarized in Table 1.

Table 1: Expected Analytical Data for H₂L Metal Complexes

Parameter / MarkerProtocol A: Mononuclear [Zn(HL)₂]Protocol B: Polymeric [Co(L)]ₙ
Ligand State Monoanion (HL⁻)Dianion (L²⁻)
Active Donors Carboxylate (O-donor only)Pyrazole (N) + Carboxylate (O)
FTIR:

(N-H)
Present (~3250 cm⁻¹, sharp)Absent
FTIR:

(COO⁻)
~1610 cm⁻¹~1580 cm⁻¹
FTIR:

(COO⁻)
~1400 cm⁻¹~1430 cm⁻¹

(Coord. Mode)
~210 cm⁻¹ (Monodentate)~150 cm⁻¹ (Bidentate Bridging)
Geometry TetrahedralOctahedral
Visual Appearance Colorless block crystalsPink/Purple polyhedral crystals
Solubility Soluble in DMF, DMSOInsoluble in all common solvents

Troubleshooting & Critical Parameters

  • Precipitation of Metal Hydroxides: If Protocol B yields an amorphous sludge rather than crystals, the local pH is too high, leading to the formation of Co(OH)₂. Solution: Reduce the TEA equivalent from 2.2 to 1.8, or use a weaker base like pyridine.

  • Lack of Crystallization in Protocol A: If the methanol solution evaporates to a sticky resin, the kinetic product is too soluble. Solution: Perform a vapor diffusion crystallization by placing the methanol solution in a small vial, and placing that vial inside a larger sealed jar containing diethyl ether (antisolvent).

  • Ligand Oxidation: Pyrazole derivatives can be sensitive to prolonged heating in the presence of strong oxidizers. Ensure high-purity metal precursors are used and avoid extending solvothermal heating beyond 96 hours.

References

  • Sarma, R., Kalita, D., & Baruah, J. B. (2009). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. Dalton Transactions, (34), 6788-6795. URL: [Link]

  • Liu, J., Cheng, M.-L., Yu, L.-L., Chen, S.-C., Shao, Y.-L., Liu, Q., Zhai, C.-W., & Yin, F.-X. (2016). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 6(57), 52040-52047. URL: [Link]

  • Galli, S., Masciocchi, N., Colombo, V., et al. (2011). Pro-porous Coordination Polymers of the 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene Ligand with Late Transition Metals. Inorganic Chemistry, 50(22), 11356-11365. URL: [Link]

Sources

Application

Advanced Crystallization Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Executive Summary The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (DMPPA) is a highly versatile building block in pharmaceutical development and coordination chemistry. Structurally, it features a pyrazole co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (DMPPA) is a highly versatile building block in pharmaceutical development and coordination chemistry. Structurally, it features a pyrazole core (hydrogen bond donor/acceptor) and a carboxylic acid moiety, leading to complex polymorphic behavior. Because the propanoic acid chain is attached at the α-carbon (position 2), the molecule possesses a chiral center. This structural feature strictly differentiates it from its achiral isomer, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid[1], and necessitates specialized chiral resolution protocols for drug development[2].

This application note provides field-proven, self-validating protocols for the crystallization of the racemic free base, the highly soluble hydrochloride salt, and the enantiopure acid via diastereomeric resolution.

Physicochemical Profiling & Causality (E-E-A-T)

Amphoteric Nature & Isoelectric Point

DMPPA is an amphoteric molecule. The pyrazole ring acts as a weak base (


), while the carboxylic acid acts as a weak acid (

)[3]. At its isoelectric point (pI

3.5), the compound exists predominantly as a zwitterion or a neutral hydrogen-bonded network.
  • Causality: Crystallization of the free base is most efficient when driven by a pH shift toward the pI, as the zwitterionic/neutral form exhibits the lowest aqueous solubility.

Supramolecular Synthons

In the solid state, pyrazole-carboxylic acids form robust 3D frameworks. The carboxylic acid group typically forms


 hydrogen bonds with the pyrazole nitrogen, while the pyrazole 

donates to the carbonyl oxygen (

)[3].
  • Causality: Solvent selection directly dictates the crystalline form. Protic solvents (e.g., ethanol, water) can compete for hydrogen bonding, often yielding solvates or hydrates. Aprotic solvents (e.g., ethyl acetate) promote the formation of anhydrous dimeric or polymeric chains.

Salt Formation

The free base often suffers from poor aqueous solubility, limiting its direct use in biological assays. Converting the basic pyrazole nitrogen to its hydrochloride salt disrupts the intermolecular


 network, significantly increasing solubility and stability[4]. This is a standard, highly scalable approach in pharmaceutical formulations[5].

Experimental Workflows & Visualizations

pH-Dependent Speciation Pathway

G A Cationic Form (pH < 2.5) Highly Soluble B Zwitterion / Neutral (pH ~ 3.5) Lowest Solubility A->B Add Base (NaOH) D Crystallization (Precipitation) B->D Controlled Cooling & Seeding C Anionic Form (pH > 5.0) Highly Soluble C->B Add Acid (HCl)

pH-dependent speciation and isoelectric crystallization pathway.

Chiral Resolution Workflow

G A Racemic Acid (R/S mixture) B Add Chiral Resolving Agent e.g., (R)-(+)-Phenylethylamine A->B C Diastereomeric Salt Mixture (R,R) + (S,R) B->C D Fractional Crystallization (Solvent: Ethanol/H2O) C->D E Less Soluble Salt (Crystals) D->E F More Soluble Salt (Mother Liquor) D->F G Salt Breaking (HCl) Enantiopure Acid E->G

Workflow for the chiral resolution of racemic mixtures via fractional crystallization.

Detailed Experimental Protocols

Protocol A: Isoelectric Crystallization of the Racemic Free Base

This protocol leverages the amphoteric nature of the compound to isolate the free base in high purity.

  • Dissolution: Suspend 10.0 g of racemic DMPPA in 100 mL of deionized water. Add

    
     dropwise under continuous stirring at 40°C until the pH reaches 7.0.
    
    • Self-Validation: The solution must become completely clear, indicating full conversion to the highly soluble anionic form. If particulates remain, filter through a 0.22 µm PTFE membrane.

  • pH Adjustment: Slowly add

    
     dropwise at 40°C until the pH reaches 4.5.
    
    • Self-Validation: Monitor using a calibrated pH probe. The solution should remain clear but approach supersaturation.

  • Nucleation: Carefully adjust the pH to exactly 3.5 (the isoelectric point).

    • Self-Validation: A faint opalescence (turbidity) should appear. If massive amorphous precipitation occurs, heat the mixture to 60°C to redissolve, then cool slowly at

      
       to ensure true crystalline nucleation.
      
  • Isolation: Cool the suspension to 5°C over 4 hours. Filter the crystalline slurry and wash with 20 mL of ice-cold water. Dry under vacuum at 45°C for 24 hours.

Protocol B: Hydrochloride Salt Formation

The formation of hydrochloride salts is a proven strategy to enhance the aqueous solubility of pyrazole derivatives[4].

  • Dissolution: Suspend 10.0 g of the free base in 80 mL of anhydrous ethyl acetate at room temperature.

  • Salt Formation: Slowly add 1.1 equivalents of HCl (4M solution in dioxane) under vigorous stirring.

    • Self-Validation: The suspension will initially clear as the salt forms, followed rapidly by the crystallization of the HCl salt. The exothermic nature of the reaction may cause a slight temperature rise.

  • Isolation: Stir the slurry for 2 hours at 0°C to maximize yield. Filter the precipitate and wash with 15 mL of cold ethyl acetate.

    • Self-Validation: The resulting white powder should exhibit a sharp melting point distinct from the free base, confirming complete salt conversion.

Protocol C: Diastereomeric Salt Resolution

For chiral carboxylic acids, diastereomeric salt resolution using chiral amines remains a highly scalable and efficient method[2]. This protocol uses the "Pope-Peachy" half-equivalent method to maximize the optical purity of the first crop.

  • Salt Formation: Dissolve 10.0 g of racemic DMPPA in 100 mL of 95% ethanol at 70°C. Add 0.5 equivalents of

    
    .
    
    • Self-Validation: The solution must remain clear at 70°C. Using only 0.5 equivalents forces the less soluble enantiomer to form the diastereomeric salt, while the more soluble enantiomer remains in solution as the free acid.

  • Fractional Crystallization: Cool the solution linearly to 20°C over 8 hours.

    • Self-Validation: Selective crystallization of the less soluble diastereomeric salt will occur. Filter the crystals and wash with a minimal amount of cold ethanol.

  • Salt Breaking: Suspend the isolated salt in 50 mL of water and acidify to pH 2.0 using

    
    . Extract the liberated enantiopure acid with ethyl acetate (
    
    
    
    ).
    • Self-Validation: Concentrate the organic layer and check the enantiomeric excess (ee) via chiral HPLC. Target ee > 98%.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and crystallization metrics for the various solid forms of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Solid FormCrystallization MethodYield (%)Purity (HPLC)Enantiomeric Excess (ee)Primary Application
Free Base (Racemate) Isoelectric Precipitation85 – 90%> 98.0%N/AStorage & Intermediate
Hydrochloride Salt Solvent / Anti-solvent92 – 95%> 99.5%N/AFormulation / Assays
(R)-Enantiomer Diastereomeric Resolution40 – 45%*> 99.0%> 98.0%Target Binding Studies

*Note: Yield for the (R)-enantiomer is based on a 50% theoretical maximum from a racemic mixture.

References

  • ResearchGate. Crystal and Molecular Structure of Two Organic Salts from 3,5-Dimethylpyrazole and Organic Acids. URL:[Link]

  • PubChemLite. 3-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid. URL:[Link]

  • MDPI (Molecules). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis of Pyrazole-4-Propanoic Acid Derivatives

Introduction & Scientific Rationale Pyrazole-4-propanoic acids and their derivatives are highly valued scaffolds in medicinal chemistry and drug discovery. They serve as critical intermediates in the development of 1, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazole-4-propanoic acids and their derivatives are highly valued scaffolds in medicinal chemistry and drug discovery. They serve as critical intermediates in the development of 1, anti-inflammatory drugs, and targeted enzyme inhibitors[1]. The structural integration of the nitrogen-rich pyrazole core with a flexible propanoic acid moiety provides a versatile pharmacophore capable of precise hydrogen bonding and lipophilic interactions within target binding pockets.

This application note details a robust, three-step synthetic protocol to generate 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids from simple phenylhydrazone precursors. As a Senior Application Scientist, I have optimized this guide to emphasize chemoselectivity, operational simplicity, and self-validating experimental milestones, ensuring reproducible scale-up for drug development professionals.

Reagent Selection & Mechanistic Causality

Successful synthesis of these derivatives relies on three distinct chemical transformations. Understanding the causality behind the reagent selection is critical for troubleshooting and optimizing yields.

  • Vilsmeier-Haack Cyclization-Formylation:

    • Reagents: Phosphorus oxychloride (

      
      ) and N,N-Dimethylformamide (DMF).
      
    • Causality: DMF and

      
       react exothermically to generate the Vilsmeier reagent (chloromethyleniminium ion). This highly electrophilic species acts as a 1,3-biselectrophile. It attacks the phenylhydrazone, driving the cyclization to form the pyrazole core, while simultaneously formylating the C4 position to yield2[2].
      
  • Knoevenagel Condensation:

    • Reagents: Malonic acid, Pyridine, and Piperidine (catalyst).

    • Causality: Pyridine acts as both a solvent and a weak base to deprotonate malonic acid. Piperidine is a crucial nucleophilic catalyst that forms a reactive iminium intermediate with the pyrazole-4-carbaldehyde. This lowers the activation energy for the nucleophilic attack by the malonate carbanion, leading to a decarboxylative elimination that stereoselectively forms the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      -pyrazole-4-acrylic acid.
      
  • Chemoselective Olefin Reduction (Diimide Method):

    • Reagents: Hydrazine hydrate (

      
      ), Hydrogen peroxide (
      
      
      
      ), and Copper(II) sulfate (
      
      
      ).
    • Causality: While Palladium on Carbon (Pd/C) with ammonium formate is a standard method for transfer hydrogenation, it risks the dehalogenation of aryl-substituted pyrazoles. Alternatively, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       catalyzes the oxidation of hydrazine by 
      
      
      
      to generate diimide (
      
      
      ) in situ. Diimide undergoes a concerted, highly chemoselective syn-addition to the unpolarized acrylic double bond, leaving the sensitive pyrazole ring and any [3].

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow N1 Phenylhydrazone (Starting Material) N2 Vilsmeier-Haack Formylation POCl3 / DMF (0°C to 80°C) N1->N2 N3 Pyrazole-4-carbaldehyde (Intermediate 1) N2->N3 Cyclization & Formylation N4 Knoevenagel Condensation Malonic Acid / Pyridine / Piperidine N3->N4 N5 Pyrazole-4-acrylic acid (Intermediate 2) N4->N5 Decarboxylation N6 Chemoselective Reduction N2H4·H2O / H2O2 / CuSO4 (< 30°C) N5->N6 N7 Pyrazole-4-propanoic acid (Final Product) N6->N7 Diimide Transfer

Figure 1: Three-step synthetic workflow for pyrazole-4-propanoic acid derivatives.

Step-by-Step Experimental Protocols

Safety Note: All procedures must be conducted in a well-ventilated fume hood.


 is highly corrosive and violently moisture-sensitive.
Protocol A: Synthesis of Pyrazole-4-Carbaldehyde
  • Preparation of Vilsmeier Reagent: Cool 10 mL of anhydrous DMF in a round-bottom flask to

    
     using an ice bath. Dropwise, add 0.03 mol of 
    
    
    
    over 15 minutes with vigorous magnetic stirring.
    • Self-Validation: The solution will transition to a pale yellow and become slightly viscous, confirming the formation of the chloromethyleniminium ion.

  • Hydrazone Addition: Slowly add 0.01 mol of the appropriate phenylhydrazone derivative dissolved in 5 mL of DMF.

  • Cyclization: Remove the ice bath and heat the reaction mixture to

    
     for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Quenching & Isolation: Pour the cooled mixture over 100 g of crushed ice and neutralize with saturated sodium bicarbonate.

    • Self-Validation: A solid precipitate of the pyrazole-4-carbaldehyde will form upon neutralization[2]. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Pyrazole-4-Acrylic Acid
  • Condensation Setup: In a 100 mL round-bottom flask, combine 0.01 mol of pyrazole-4-carbaldehyde and 0.012 mol of malonic acid.

  • Catalyst Addition: Add 5 mL of anhydrous pyridine (solvent/base) and 3-5 drops of piperidine (nucleophilic catalyst).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-4 hours.
    
    • Self-Validation:

      
       evolution (visible bubbling) will be observed as decarboxylation occurs. The cessation of bubbling indicates reaction completion.
      
  • Isolation: Cool the mixture and pour it into crushed ice. Acidify with concentrated HCl to pH 2 to remove pyridine traces. Filter the resulting pyrazole-4-acrylic acid precipitate and dry under vacuum[3].

Protocol C: Chemoselective Reduction to Pyrazole-4-Propanoic Acid

This protocol utilizes the economical diimide reduction method to preserve halogenated substituents.

  • Solubilization: Dissolve 0.01 mol of the pyrazole-4-acrylic acid in 6 mL of 99% hydrazine hydrate in a 250 mL conical flask. Add 20 mL of distilled water to form a clear solution[3].

  • Catalyst Introduction: Immerse the flask in an ice bath and add a few crystals of

    
     (approx. 10 mg).
    
  • In Situ Diimide Generation (Critical Step): Slowly add 10 mL of 30% ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     dropwise. Maintain the internal temperature strictly below 
    
    
    
    .
    • Causality: Exceeding

      
       causes the premature thermal decomposition of diimide into nitrogen and hydrogen gas, drastically reducing the reduction efficiency.
      
  • Precipitation: Once the addition is complete and the reaction reaches room temperature, acidify the mixture with concentrated HCl under constant stirring[3].

  • Purification: Filter the precipitated 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acid, wash with dilute HCl, and recrystallize from glacial acetic acid.

    • Self-Validation:

      
      -NMR will show the disappearance of the vinylic doublets (
      
      
      
      ppm) and the appearance of two distinct aliphatic triplets (
      
      
      ppm) corresponding to the newly formed
      
      
      linkage.

Quantitative Yield Analysis: Reduction Methodologies

The following table summarizes the comparative efficiency of the Pd/C Catalytic Transfer Hydrogenation versus the Diimide Reduction method for various pyrazole-4-propanoic acid derivatives. While Pd/C offers slightly higher raw yields for unsubstituted variants, the Diimide method is highly preferred for halogenated derivatives due to its superior chemoselectivity and operational economy[3].

Derivative Substituent (R)Pd/C + Ammonium Formate Yield (%)Diimide (

) Yield (%)
Chemoselectivity Profile
-H (Unsubstituted)85.281.0High in both methods
-4-Cl (Halogenated)72.4 (Risk of dehalogenation)80.5Excellent (Diimide preferred)
-4-CH₃ (Alkyl)86.182.3High in both methods
-4-OCH₃ (Ether)84.580.1High in both methods

References

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl)
  • Source: PubMed (NIH)
  • Source: Encyclopedia.

Sources

Application

Application Note: Incorporating 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid into Peptidomimetics

Introduction & Scientific Rationale The incorporation of non-canonical building blocks into peptide chains is a cornerstone of modern drug development, utilized to enhance target affinity, improve proteolytic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-canonical building blocks into peptide chains is a cornerstone of modern drug development, utilized to enhance target affinity, improve proteolytic stability, and modulate pharmacokinetic profiles. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a highly specialized, unnatural structural motif.

Unlike standard α-amino acids, this molecule is a carboxylic acid lacking an α-amine [1]. Consequently, it cannot participate in standard peptide chain elongation. Instead, it serves as a potent N-terminal capping agent or an orthogonal side-chain modifier .

Causality in Design:

  • The Pyrazole Ring: Acts as a robust hydrogen-bond donor and acceptor, frequently serving as a bioisostere for histidine, phenyl, or imidazole rings in protein-protein interaction (PPI) inhibitors and kinase modulators[2].

  • The α-Methyl Group: Introduces significant steric bulk adjacent to the amide bond, drastically reducing susceptibility to exopeptidase degradation[3].

Physicochemical Data & Coupling Parameters

To design an effective synthesis strategy, it is critical to understand the physical constraints of the building block. The quantitative data is summarized below:

PropertyValueImpact on Peptide Synthesis
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 168.20 g/mol N/A
Monoisotopic Mass 168.08987 DaUsed for high-resolution MS validation
Mass Shift (Coupled) +150.08 Da Target mass addition upon amide bond formation
H-Bond Donors 2 (Carboxylic OH, Pyrazole NH)Pyrazole NH may participate in target binding
H-Bond Acceptors 3 (Carbonyl O, Pyrazole N, Carboxylic O)Enhances aqueous solubility
Chirality 1 Chiral Center (α-carbon)Critical: Racemic mixtures will yield diastereomers

Mechanistic Insights for Peptide Coupling

Working with 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid requires deviations from standard Solid-Phase Peptide Synthesis (SPPS) protocols due to its unique structural features:

  • Steric Hindrance & Activation: The combination of the α-methyl branching and the bulky 3,5-dimethylpyrazole ring creates a highly shielded carboxylate. Standard carbodiimides (e.g., DIC/HOBt) often fail to achieve complete conversion. Highly reactive uronium/aminium salts such as HATU or COMU are strictly required to drive the formation of the active ester[3].

  • Epimerization & Diastereomer Formation: The α-carbon is chiral[1]. If a commercially sourced racemic mixture is coupled to an enantiopure peptide chain, the result will be a 1:1 mixture of diastereomers. Furthermore, the α-proton is susceptible to base-catalyzed epimerization during activation. If an enantiopure version of this acid is used, the base (DIPEA) must be strictly controlled, or a weaker base like collidine should be substituted.

  • Pyrazole Nitrogen Reactivity: The pyrazole NH is generally unreactive under standard SPPS conditions due to tautomerization and electron delocalization[2]. Protection of the pyrazole ring is typically unnecessary. Transient acylation can occur if massive excesses of activated ester are used, but this is usually reversed during basic washing or final TFA cleavage.

  • Sustainable Solvents: To reduce the Process Mass Intensity (PMI) and environmental impact of the synthesis, greener alternatives to DMF, such as N-Butylpyrrolidinone (NBP) or DMSO, can be employed during this coupling step without sacrificing yield[4],[5].

Experimental Workflows

G Start Peptide Chain on Resin Decision Incorporation Site? Start->Decision NTerm N-Terminal Capping (Fmoc Deprotection) Decision->NTerm Terminal SideChain Side-Chain Conjugation (e.g., Lys-Mtt Deprotection) Decision->SideChain Orthogonal Coupling Activate 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (HATU/DIPEA, 2-4 hrs) NTerm->Coupling SideChain->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Analysis RP-HPLC & LC-MS Validation Cleavage->Analysis

Workflow for incorporating 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid into peptide chains.

Protocol A: N-Terminal Capping via SPPS

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation: In a separate vial, dissolve 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (50.5 mg, 0.3 mmol, 3 eq) and HATU (110 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF (or NBP[4]). Add DIPEA (104 µL, 0.6 mmol, 6 eq).

    • Self-Validating Step: The solution should turn a pale yellow, indicating the formation of the active HOAt ester. Stir for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours .

    • Causality: The extended coupling time compensates for the steric hindrance of the α-methyl group. Alternatively, microwave-assisted coupling (75°C for 15 min) can be utilized.

  • Washing & Cleavage: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Cleave the peptide using a standard cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Orthogonal Side-Chain Conjugation

Used for attaching the pyrazole motif to a specific side-chain (e.g., Lysine) to create a branched peptidomimetic.

  • Sequence Design: Incorporate Fmoc-Lys(Mtt)-OH at the desired position during automated SPPS. Ensure the final N-terminus is Boc-protected (or acetylated) to prevent cross-reactivity.

  • Orthogonal Deprotection: Treat the resin with 1% TFA in DCM (10 × 2 min).

    • Self-Validating Step: The cleavage of the Mtt group releases a distinct yellow trityl cation. Continue treatments until the drained solution is completely colorless.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize the TFA salts and restore the nucleophilicity of the Lysine ε-amine.

  • Coupling: Proceed with the activation and coupling steps exactly as described in Protocol A (Steps 2-4).

Analytical Validation

To verify the successful incorporation of the building block, the crude peptide must be analyzed via RP-HPLC and LC-MS:

  • RP-HPLC Profile: If a racemic mixture of the propanoic acid derivative was used, the chromatogram will invariably display a doublet peak (two closely eluting peaks with identical masses). This represents the (R) and (S) diastereomers formed upon coupling to the chiral peptide backbone. Preparative HPLC with a shallow gradient (e.g., 0.5% B/min) is required to resolve and isolate the specific desired diastereomer.

  • LC-MS Analysis: Calculate the expected mass of the unmodified peptide. The successful coupling of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid will result in a mass shift of +150.08 Da [M+H]⁺. Ensure no peaks corresponding to +168 Da are present, as this would indicate incomplete washing of the unreacted free acid.

References

1.[1] PubChemLite. "2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid (C8H12N2O2)". Université du Luxembourg. URL: 2.[4] "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis". MDPI. URL: 3.[2] "Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels". PubMed Central (PMC). URL: 4.[3] "Synthesis of N-Urethane Protected α-Aminoalkyl-α′-cyanomethyl Ketones: Pyrazolecarboxamide derivatives". Thieme Connect. URL: 5.[5] "Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis". ACS Publications. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and process development professionals in isolating and purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and process development professionals in isolating and purifying 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .

Because this molecule contains both a basic pyrazole nitrogen and an acidic carboxylic acid group, it exhibits unique amphoteric behavior. Standard organic workups often fail here. This guide bypasses generic advice, focusing instead on the physicochemical causality behind each experimental choice to ensure your purification workflows are robust, high-yielding, and self-validating.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities commonly found in the crude synthesis mixture. The table below summarizes the quantitative and qualitative data necessary for designing an effective separation strategy.

Impurity ProfileSource / OriginPhysicochemical NatureOptimal Removal Strategy
Acetylacetone Unreacted starting materialNeutral, volatile organic liquidLiquid-liquid extraction (EtOAc) at pH > 9
Hydrazine / Hydrazones Unreacted starting materialBasic, highly water-solubleRetained in aqueous filtrate during precipitation
Inorganic Salts (e.g., NaCl) Acid-base neutralization byproductIonic, highly water-solubleCold water displacement wash of the final solid
Regioisomeric Byproducts Side-reactions during cyclizationAmphoteric, structurally similarMixed-solvent fractional recrystallization
Oxidation Products Air exposure during refluxHighly conjugated, coloredActivated carbon (Norit) filtration prior to precipitation

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the acid-base extraction, my product is "oiling out" instead of forming a filterable precipitate. Why does this happen, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the product precipitates in the presence of residual organic solvents (like ethanol or THF from the reaction), or when the pH is pushed past the isoelectric point too rapidly. The zwitterionic form of the pyrazole has minimal hydration energy; if organic impurities are present, it forms a supersaturated oil rather than a crystal lattice. Solution: Ensure all reaction solvents are completely removed via rotary evaporation before beginning the aqueous workup. If oiling out still occurs, heat the aqueous suspension to 60°C to redissolve the oil, then cool it at a strictly controlled rate of 5°C/hour while seeding the solution with a pure crystal.

Q2: How do I completely remove unreacted acetylacetone and hydrazine? Causality: Acetylacetone is a neutral organic compound under highly basic conditions, while hydrazine is a water-soluble base. Solution: By adjusting the crude mixture to pH > 9 using NaOH, your target molecule becomes a highly water-soluble sodium carboxylate. Washing this basic aqueous layer with ethyl acetate will strip away the neutral acetylacetone. Later, when you acidify to pH ~3.5 to precipitate your target product, the basic hydrazine becomes protonated (hydrazinium) and remains dissolved in the aqueous filtrate .

Q3: My recrystallization yields are consistently below 40%. What solvent system is optimal? Causality: Pyrazole carboxylic acids are highly polar and form strong intermolecular hydrogen-bonded dimers. Highly polar solvents (like pure methanol) dissolve the product too well, preventing recovery, while non-polar solvents (like pure hexanes) will not dissolve it even at reflux . Solution: Use a binary solvent system. Dissolve the compound in a minimum amount of boiling ethanol, then add water dropwise until the solution becomes faintly turbid. This leverages the steep temperature-solubility gradient of the amphoteric core.

Standardized Purification Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to confirm success before you move to the next step, preventing the loss of valuable material.

Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

The pyrazole ring nitrogen has a conjugate acid pKa of ~2.5, while the propanoic acid moiety has a pKa of ~4.5. The isoelectric point (pI)—where the molecule is a net-neutral zwitterion and least soluble in water—lies precisely between these values (~pH 3.5) .

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude solid in distilled water (10 mL/g of crude). Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.0–10.0. The target molecule will dissolve completely as a sodium salt.

  • Organic Wash: Transfer the basic solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate (EtOAc).

    • Self-Validation Check: Spot the second EtOAc extract on a TLC plate under UV light. A lack of UV-active spots confirms that all neutral organic impurities have been removed. Discard the organic layers.

  • Isoelectric Titration: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer and a calibrated pH probe. Place the flask in an ice bath (0–5°C). Slowly add 1M HCl dropwise.

  • Precipitation: As the pH approaches 3.5, a dense white precipitate will form. Stop adding acid exactly at pH 3.5.

    • Self-Validation Check: Transfer 1 mL of the supernatant to two separate test tubes. Add a drop of 1M HCl to one, and 1M NaOH to the other. If the bulk solution is perfectly at the isoelectric point, both test tubes should immediately become cloudy, proving that any shift in pH decreases solubility.

  • Isolation: Stir the suspension at 4°C for 30 minutes to maximize crystal growth. Collect the product via vacuum filtration. Wash the filter cake with ice-cold deionized water to displace inorganic salts, followed by a wash with cold diethyl ether to facilitate rapid drying.

Protocol B: Mixed-Solvent Recrystallization

Use this protocol if the product from Protocol A requires further polishing to reach >99% HPLC purity.

Step-by-Step Methodology:

  • Place the semi-pure product in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling Ethanol to just dissolve the solid.

  • Add activated carbon (10% w/w) and boil for 5 minutes to remove colored oxidation products. Filter hot through a pad of Celite.

  • Return the clear filtrate to a gentle boil. Add hot distilled water dropwise until a persistent cloudiness appears.

  • Add just enough hot Ethanol (1-2 drops) to clear the solution, then remove from heat.

  • Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours. Filter and dry under high vacuum.

Process Visualization

The following diagram illustrates the logical flow and phase partitioning of the isoelectric precipitation workflow described in Protocol A.

PurificationWorkflow N1 Crude Mixture (Target + Impurities) N2 Alkaline Dissolution (NaOH, pH > 9) N1->N2 Solubilize Target N3 Organic Extraction (EtOAc Wash) N2->N3 Remove Neutrals N4 Isoelectric Titration (HCl, pH ~3.5) N3->N4 Isolate Aqueous Phase N5 Zwitterion Precipitation (Cool to 4°C) N4->N5 Neutralize Target N6 Vacuum Filtration & Drying N5->N6 Collect Product

Caption: Workflow for the isoelectric precipitation of amphoteric pyrazole carboxylic acids.

References

  • Wiley, R. H.; Hexner, P. E. "3,5-Dimethylpyrazole." Organic Syntheses, Coll. Vol. 4, p.351; Vol. 31, p.43, [Link]

Optimization

Minimizing side products in the synthesis of pyrazole-4-propanoic acids

Welcome to the technical support center for the synthesis of pyrazole-4-propanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-4-propanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side product formation and maximize the yield and purity of your target compounds.

Introduction: The Synthetic Challenge

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most prevalent and versatile method for constructing the pyrazole core.[1][2] When synthesizing pyrazole-4-propanoic acids, the typical 1,3-dicarbonyl precursor is a γ-keto-ester, such as an alkyl 2-(acyl)succinate. While robust, this reaction is often complicated by a critical issue: the formation of side products. The primary challenge lies in controlling the regioselectivity of the initial condensation, which can lead to a mixture of desired and undesired pyrazole isomers.[2][3] Further complications can arise from reactions involving the propanoic acid side chain itself. This guide will address these specific issues head-on, providing both corrective actions and preventative strategies.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and resolve specific issues observed during your experiments.

Issue 1: Formation of an Undesired Regioisomer
  • Symptom: You observe two distinct sets of peaks in the ¹H or ¹³C NMR spectrum of your purified product, corresponding to two different pyrazole isomers. LC-MS analysis shows two products with the same mass.

  • Problem: The reaction is producing a mixture of the desired 5-substituted pyrazole-4-propanoic acid and the undesired 3-substituted isomer.

Potential Causes & Mechanistic Insight

The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl precursor (like a γ-keto-ester) with a substituted hydrazine.[3] The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the reaction conditions.[4]

  • Electronic Effects: The hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon. An adjacent ester group is electron-withdrawing, but its effect can be modulated by other substituents.

  • Steric Hindrance: The less sterically hindered carbonyl group is often the preferred site of initial attack.

  • Reaction Conditions (pH): The reaction is typically acid-catalyzed.[2][3] The pH can influence which carbonyl is more readily protonated and activated for attack, thereby steering the regioselectivity.

dot

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Ketoester γ-Keto-Ester Precursor (Unsymmetrical 1,3-Dicarbonyl) Attack_Keto Attack at Ketone Carbonyl Ketoester->Attack_Keto Attack_Ester Attack at Ester Carbonyl (adjacent) Ketoester->Attack_Ester Hydrazine Substituted Hydrazine Hydrazine->Attack_Keto Hydrazine->Attack_Ester Intermediate_A Hydrazone Intermediate A Attack_Keto->Intermediate_A Forms Hydrazone Intermediate_B Hydrazone Intermediate B Attack_Ester->Intermediate_B Forms Hydrazone Product_Desired Desired Regioisomer (e.g., 5-Aryl-pyrazole-4-propanoic acid) Intermediate_A->Product_Desired Intramolecular Cyclization & Dehydration Product_Undesired Undesired Regioisomer (e.g., 3-Aryl-pyrazole-4-propanoic acid) Intermediate_B->Product_Undesired Intramolecular Cyclization & Dehydration

Caption: Regioisomeric pathways in Knorr pyrazole synthesis.

Recommended Solutions

Solution CategoryActionRationale
Solvent Modification Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).Fluorinated alcohols can stabilize intermediates through hydrogen bonding, which often enhances the inherent electronic preferences of the substrate, leading to significantly improved regioselectivity.[4]
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature favors the kinetically controlled product, which is often a single regioisomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamic product, potentially leading to mixtures.
pH Adjustment Perform the reaction under neutral or slightly basic conditions if acid catalysis is not required for your specific substrates.The classic Knorr synthesis is acid-catalyzed, but this can sometimes scramble selectivity.[2] Running the reaction without acid, or with a mild base, can alter the reactive pathway and favor one isomer.
Purification If a mixture is unavoidable, separation by column chromatography or fractional crystallization may be necessary.Regioisomers often have slightly different polarities and solubilities. Careful optimization of the mobile phase for chromatography or the crystallization solvent can allow for their isolation.[4]
Issue 2: Formation of Propanoate Ester Side Product
  • Symptom: Your final product contains a significant amount of the methyl or ethyl ester of your target pyrazole-4-propanoic acid, confirmed by NMR and MS. This is particularly common when using methanol or ethanol as the solvent.

  • Problem: The carboxylic acid moiety of the propanoic acid side chain is undergoing esterification.

Potential Causes & Mechanistic Insight

This side reaction is a classic Fischer esterification.[1][5] It is most likely to occur if your reaction conditions meet the following criteria:

  • Acid Catalyst: An acid catalyst (e.g., glacial acetic acid, H₂SO₄) used for the pyrazole formation is present.

  • Alcohol Solvent: The reaction is performed in an alcohol solvent (e.g., methanol, ethanol, propanol).

The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol solvent.

Recommended Solutions

Solution CategoryActionRationale
Solvent Change Switch to a non-alcoholic, aprotic solvent such as toluene, dioxane, or N,N-dimethylformamide (DMF).By removing the alcohol nucleophile from the reaction medium, the possibility of esterification is eliminated.
Two-Step Procedure Synthesize the pyrazole ring first using an ester precursor (e.g., ethyl 2-(acyl)succinate). Purify the resulting pyrazole-4-propanoate ester, and then perform a separate saponification (hydrolysis) step using a base like NaOH or LiOH to obtain the final carboxylic acid.This is the most robust method to avoid esterification. It separates the ring formation from the generation of the free carboxylic acid, ensuring no competition.
Minimize Acid Catalyst If an alcohol solvent must be used, reduce the amount of acid catalyst to the minimum required for the cyclization to proceed efficiently.Less acid will slow down the rate of the competing esterification reaction.[1][5]
Issue 3: Low Yield or Incomplete Reaction
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (γ-keto-ester and/or hydrazine) even after prolonged reaction time.

  • Problem: The reaction is not proceeding to completion.

Potential Causes & Mechanistic Insight

Low yields can stem from several factors related to reaction kinetics and reagent stability.

  • Insufficient Activation: The reaction temperature may be too low, or the catalyst concentration may be insufficient to overcome the activation energy for the cyclization and dehydration steps.[6]

  • Reagent Degradation: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of air (oxidation).

  • Steric Hindrance: Highly bulky substituents on either the keto-ester or the hydrazine can slow the reaction rate significantly.

Recommended Solutions

Solution CategoryActionRationale
Optimize Conditions Gradually increase the reaction temperature and monitor progress by TLC/LC-MS. If using a catalyst, consider a slight increase in its loading.Many Knorr cyclizations require heat (reflux) to drive the final dehydration step and ensure the reaction goes to completion.[3]
Check Reagent Quality Use freshly opened or purified hydrazine. If using a hydrazine salt (e.g., hydrochloride), ensure it is properly neutralized or that the reaction conditions are compatible.Impure or degraded starting materials are a common cause of low conversion.
Use a More Reactive Precursor If steric hindrance is a major issue, consider using a more reactive 1,3-dicarbonyl equivalent, such as a 1,3-diketone, and append the propanoic acid side chain in a later step.This alters the synthetic route to bypass a kinetically challenging step.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose starting material for this synthesis? A1: The most common and effective starting materials are derivatives of succinic acid, such as diethyl 2-acetylsuccinate or a similar γ-keto-ester. These compounds provide the necessary 1,3-dicarbonyl functionality and the propanoic acid precursor in a single molecule. The reaction involves the condensation of this keto-ester with a hydrazine hydrate or a substituted hydrazine.[6][7]

Q2: Can I use a γ-keto-acid directly instead of a γ-keto-ester? A2: While possible, it is often less efficient. The free carboxylic acid can interfere with the reaction, potentially acting as a ligand for any metal catalysts or leading to other side reactions like decarboxylation under harsh conditions.[8] It is generally more reliable to use the ester form for the cyclization and then hydrolyze it to the acid in a separate final step.

Q3: My reaction produced a pyrazolone. Is this a side product? A3: It depends on your starting material. If you start with a β-keto-ester, the initial cyclization product is a pyrazolone.[6] Pyrazolones exist in tautomeric equilibrium with their hydroxypyrazole (enol) form, which is aromatic. For many pyrazole-4-propanoic acids, the final stable product is the aromatic pyrazole, but the pyrazolone is a key intermediate. Ensure your reaction conditions (especially heat and acid/base) are sufficient to drive the dehydration and aromatization.

Q4: How do I remove unreacted hydrazine from my crude product? A4: Unreacted hydrazine or its derivatives can often be removed during the aqueous workup. By washing the organic layer with a dilute acid solution (e.g., 1 M HCl), the basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]

Q5: What is the role of acetic acid in the Knorr synthesis? A5: Glacial acetic acid often serves a dual purpose. It acts as a mild acid catalyst to protonate a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[2][6] It can also serve as a solvent or co-solvent for the reaction.

Troubleshooting Workflow

dot

G Start Reaction Complete. Analyze Crude Product (NMR, LC-MS) CheckPurity Is the desired product the major component? Start->CheckPurity Impurity_ID Identify major impurity/side product CheckPurity->Impurity_ID No Purify Purify Product (Column Chromatography / Recrystallization) CheckPurity->Purify Yes Regioisomer Regioisomer Detected Impurity_ID->Regioisomer Same Mass Ester Propanoate Ester Detected Impurity_ID->Ester Mass = Product + C2H4 StartMat Starting Material Remaining Impurity_ID->StartMat Mass = Starting Material Solve_Regio Solution: 1. Change solvent to TFE. 2. Lower reaction temperature. 3. Adjust pH. Regioisomer->Solve_Regio Solve_Ester Solution: 1. Use aprotic solvent (Toluene, Dioxane). 2. Use two-step synthesis/hydrolysis. Ester->Solve_Ester Solve_Yield Solution: 1. Increase temperature/catalyst. 2. Check reagent purity. StartMat->Solve_Yield Solve_Regio->Start Re-run Reaction Solve_Ester->Start Re-run Reaction Solve_Yield->Start Re-run Reaction Success Pure Product Obtained Purify->Success

Caption: Troubleshooting workflow for pyrazole-4-propanoic acid synthesis.

References

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
  • Arote, R. B., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 59(34), 3364-3367.
  • Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55, 492-501.
  • Li, Y., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(1), 153-161.
  • D'hooghe, M., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 81(23), 11954-11962.
  • Sener, A., et al. (2018).
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035-5038.
  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Various Authors. (n.d.). Knorr pyrazole synthesis.
  • Rege, P. D., & Hu, Y. (2016).
  • de la Torre, M. C. (2022).
  • Sener, A., et al. (2017).
  • Hadžović, S., et al. (2021). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 13(1), 1-9.
  • Chen, J., & MacMillan, D. W. C. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Kotha, S., & Misra, S. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 10(44), 8799-8806.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Fustero, S., et al. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Molecules, 15(11), 7853-7905.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wang, L., et al. (2018). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic & Biomolecular Chemistry, 16(38), 6964-6968.
  • Alcaide, B., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084-1087.
  • Amrilloyev, A. A. (2025). DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. European Journal of Modern Medicine and Practice, 5(12), 209-212.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Decomposition of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the Technical Support Center for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous unde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous understanding of the thermal behavior, handling constraints, and degradation pathways of this pyrazole-derived compound.

Unlike standard safety data sheets, this guide focuses on the causality behind thermal events, providing field-proven troubleshooting strategies and self-validating analytical protocols.

Part 1: Quantitative Thermal Data

To establish a baseline for your experiments, the thermal degradation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid occurs in distinct, predictable stages. The table below summarizes the quantitative thermal events typically observed during Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under an inert nitrogen atmosphere.

Thermal EventTemp. Range (°C)Calorimetric NatureMechanistic Cause
Desolvation 80 – 140EndothermicVolatilization of occluded crystallization solvents or water[1].
Melting 185 – 195EndothermicPhase transition (solid to liquid melt).
Stage 1 Degradation 230 – 280EndothermicDecarboxylation of the propanoic acid moiety (-CO₂), forming a 4-alkyl-3,5-dimethylpyrazole intermediate[2].
Stage 2 Degradation > 320ExothermicPyrazole ring fragmentation, homolytic C-N bond cleavage, and loss of N₂/NH₃[3].

Part 2: Logical Relationships & Experimental Workflows

Thermal Decomposition Pathway

The degradation of this compound is not a single catastrophic event but a sequential breakdown. The carboxylic acid is the most thermally labile functional group, while the 3,5-dimethylpyrazole core exhibits significant thermal resilience[3].

ThermalDecomposition Compound 2-(3,5-dimethyl-1H-pyrazol-4-yl) propanoic acid Desolvated Desolvated Compound (Anhydrous) Compound->Desolvated 80-140 °C - Solvents/H2O Decarboxylation Decarboxylation Intermediate [3,5-dimethyl-4-ethyl-1H-pyrazole] Desolvated->Decarboxylation 230-280 °C - CO2 Fragmentation Ring Fragmentation Loss of N2, NH3, Hydrocarbons Decarboxylation->Fragmentation > 320 °C C-N Bond Cleavage Residue Carbonaceous Residue Fragmentation->Residue > 500 °C

Fig 1: Sequential thermal decomposition pathway of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Self-Validating TGA Workflow

To prevent misinterpreting solvent loss as premature compound degradation, we highly recommend the following self-validating TGA workflow.

TGAWorkflow Prep Sample Preparation 3-5 mg in Alumina Crucible Purge Inert Purge N2 at 50 mL/min for 15 min Prep->Purge Ramp1 Initial Heating 10 °C/min to 110 °C Purge->Ramp1 IsoHold Self-Validation Hold Isothermal at 110 °C for 15 min Ramp1->IsoHold Decision Mass Stabilized? IsoHold->Decision Ramp2 Thermal Profiling 10 °C/min to 600 °C Decision->Ramp2 Yes (Solvent Evaporated) Error Investigate Sublimation or Premature Degradation Decision->Error No (Continuous Loss)

Fig 2: Self-validating TGA workflow for accurate thermal profiling.

Part 3: Troubleshooting Guide & FAQs

Q1: Why do I observe a 2–5% mass loss around 100–140 °C during TGA, well before the melting point? A1: This early mass loss is rarely true chemical degradation. Pyrazole derivatives readily form intermolecular hydrogen-bonded networks that can tightly occlude crystallization solvents (e.g., water, ethanol, or ethyl acetate)[1]. The mass loss corresponds to the volatilization of these trapped solvents. To verify, utilize the isothermal hold step described in our TGA protocol below.

Q2: Does the atmosphere (Air vs. Nitrogen) affect the decomposition profile? A2: Yes, significantly. Under oxidative conditions (air/oxygen), the onset of decomposition is accelerated due to the oxidation of the methyl groups at the 3 and 5 positions of the pyrazole ring, leading to a highly exothermic degradation profile. In an inert atmosphere (N₂ or Argon), the initial degradation is endothermic, driven cleanly by decarboxylation[3].

Issue 1: Unintended Decarboxylation During Amide Coupling

  • Symptom: Low yield of the desired amide derivative; GC-MS or LC-MS shows a mass corresponding to 3,5-dimethyl-4-ethyl-1H-pyrazole (the decarboxylated byproduct).

  • Root Cause (Causality): Activating the carboxylic acid (e.g., forming an active ester, mixed anhydride, or acid chloride) creates a highly favorable leaving group. If the reaction mixture is heated (e.g., >60 °C), the activation energy for decarboxylation is easily breached, causing the intermediate to extrude CO₂ via a cyclic transition state before the amine nucleophile can attack[4].

  • Solution:

    • Switch to mild, room-temperature coupling reagents such as EDC/HOBt or HATU.

    • Strictly maintain the reaction temperature below 40 °C.

    • Avoid extended heating times during the activation phase.

Issue 2: Broad or Shifting DSC Endotherms

  • Symptom: The DSC curve shows a broad, asymmetrical endotherm rather than a sharp, distinct melting peak.

  • Root Cause (Causality): The compound is undergoing simultaneous melting and early-stage decomposition (decarboxylation), or the sample contains varying degrees of hydration[2]. The release of water vapor or CO₂ inside the pan alters the thermal conductivity and shifts the peak.

  • Solution: Perform a pre-drying step in a vacuum oven at 60 °C for 12 hours. Run the DSC using a hermetically sealed pan with a laser-drilled pinhole. This allows volatile gases to escape without causing internal pressure buildup, kinetically separating the melting event from the decomposition event.

Part 4: Validated Experimental Protocols

Protocol: Self-Validating TGA/DSC Method for Stability Profiling

This protocol is designed as a self-validating system. By incorporating an isothermal hold, the method inherently differentiates between reversible physical desolvation and irreversible chemical degradation.

Step 1: Sample Preparation Weigh exactly 3.0 to 5.0 mg of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid into a pre-tared alumina crucible. Ensure the powder is evenly distributed at the bottom to maximize thermal contact.

Step 2: Atmospheric Control Load the crucible into the TGA instrument. Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to initiating the heating cycle. Causality: Purging removes residual oxygen, preventing overlapping oxidative exothermic reactions that obscure the endothermic decarboxylation event.

Step 3: Isothermal Drying (Self-Validation Step) Ramp the temperature at 10 °C/min from ambient to 110 °C. Hold isothermally at 110 °C for 15 minutes.

  • Validation Check: Monitor the first derivative of the mass curve (DTG). If the mass drops and then stabilizes (plateaus) during the hold, the initial loss was purely solvent/moisture. If the mass continues to drop linearly, the compound is sublimating or undergoing premature thermal degradation.

Step 4: Thermal Ramp to Degradation Resume heating at 10 °C/min from 110 °C to 600 °C.

Step 5: Data Extraction Calculate the onset temperature (


) of decarboxylation using the extrapolated tangent method on the DTG curve. The primary decarboxylation event should present as a sharp mass loss step between 230 °C and 280 °C[2].

Part 5: References

  • Pyrolysis of Carboxylic Acids Source: ResearchGate URL:

  • THERMAL DECOMPOSITION OF PALLADIUM(II) PYRAZOLYL COMPLEXES Part II Source: AKJournals URL:

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents Source: ResearchGate URL:

  • US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid by Recrystallization

Welcome to the technical support center for the purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through recrystallization.

Introduction

2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a molecule of interest in various research and development fields. Achieving high purity is critical for accurate downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This guide will walk you through the nuances of recrystallizing this specific pyrazole derivative, addressing common challenges and providing a robust experimental protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Q1: My compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[2][3] This is often due to a high concentration of the solute, the presence of impurities that depress the melting point, or a solvent in which the compound is excessively soluble.[2] For a compound like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, with both a polar carboxylic acid group and a moderately polar pyrazole ring, solvent choice is key.

  • Causality & Solution:

    • High Solute Concentration: You may have used too little solvent. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[4]

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.[2] Let the solution cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[2]

    • Inappropriate Solvent: The solvent may be too "good" for your compound. Consider a mixed solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then add a "poor" hot solvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[4][5]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

A2: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.

  • Causality & Solution:

    • Excess Solvent: You have likely used too much solvent, and the compound remains soluble even at low temperatures.[3] The solution is to carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[4]

    • Lack of Nucleation Sites: Crystal formation requires nucleation sites. Try scratching the inside of the flask with a glass rod at the air-solvent interface to create microscopic scratches that can serve as nucleation points.[6]

    • Seeding: If you have a small crystal of pure 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, add it to the cooled solution to act as a "seed" for crystal growth.[6]

Q3: The recrystallized product is colored, but the pure compound should be white. How can I remove the colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.[3]

  • Causality & Solution:

    • Adsorption of Impurities: After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.[3]

    • Procedure: Boil the solution with the charcoal for a few minutes to allow for adsorption. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][3] It is crucial to use a pre-heated funnel to prevent premature crystallization during filtration.[2]

Q4: My final yield of pure crystals is very low. What are the likely causes?

A4: A low yield can result from several factors during the recrystallization process.

  • Causality & Solution:

    • Using Too Much Solvent: As mentioned in Q2, excess solvent will keep more of your product in solution. Use the minimum amount of hot solvent required for complete dissolution.[3]

    • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration setup is hot and perform the filtration quickly.[2]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation.[4]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.[2] Always use a small amount of ice-cold recrystallization solvent for washing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid?

A1: The choice of solvent is critical and depends on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1] Given the structure of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, which contains both hydrogen-bond donating and accepting groups, polar protic solvents are a good starting point.

  • Recommended Solvents:

    • Single Solvents: Ethanol, methanol, and isopropanol are excellent initial choices.[4][7] Water could also be effective, especially in a mixed solvent system.

    • Mixed Solvents: An ethanol/water or acetone/water mixture is highly recommended.[3] This allows for fine-tuning of the solvent polarity to achieve optimal recrystallization conditions.

Q2: How do I perform a solvent selection test for this compound?

A2: A systematic solvent screening is the most reliable way to find the ideal recrystallization solvent.[6]

  • Procedure:

    • Place a small amount (e.g., 10-20 mg) of your crude compound into several test tubes.

    • Add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature, shaking after each addition. The ideal solvent will not dissolve the compound at room temperature.

    • For solvents that do not dissolve the compound at room temperature, gently heat the test tube to the solvent's boiling point.[5]

    • A good recrystallization solvent will dissolve the compound when hot.[5]

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of high-quality crystals upon cooling.[6]

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, column chromatography is a viable alternative for purification.[8] However, for acidic compounds like this, it can sometimes be challenging. If you choose column chromatography, consider deactivating the silica gel with a small amount of triethylamine in your eluent to prevent the compound from sticking to the stationary phase.[4] Recrystallization is often more scalable and cost-effective for large quantities of material.

Experimental Protocol: Recrystallization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

This protocol provides a step-by-step method for the purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid using a mixed solvent system of ethanol and water.

Materials and Equipment:

ItemSpecification
Crude Compound2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Solvent 1 (Good Solvent)Ethanol, 95% or absolute
Solvent 2 (Anti-Solvent)Deionized Water
Erlenmeyer FlasksAppropriate sizes (e.g., 50 mL, 125 mL)
Hot Plate/StirrerWith stirring capabilities
Büchner Funnel and Filter FlaskFor vacuum filtration
Filter PaperSized to fit the Büchner funnel
Glass Stirring Rod
Ice Bath
Desiccator or Vacuum OvenFor drying the final product

Procedure:

  • Dissolution: Place the crude 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate with stirring.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[6]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently turbid.[4]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.[2]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[6]

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound in Flask add_solvent Add Minimum Hot 'Good' Solvent (Ethanol) start->add_solvent dissolved Clear, Saturated Solution add_solvent->dissolved add_antisolvent Add Hot 'Anti-Solvent' (Water) to Turbidity dissolved->add_antisolvent clarify Re-clarify with Drops of Hot 'Good' Solvent add_antisolvent->clarify slow_cool Slow Cooling to Room Temperature clarify->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent Mixture filtration->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the recrystallization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. BenchChem.
  • BenchChem. (n.d.).
  • Gosavi, G., et al. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PMC. (n.d.).
  • Unknown. (2014). Chem 267.
  • PubChemLite. (n.d.). 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. [Link]

  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopicity in 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid Salts

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the solid-state liabilities of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals dealing with the solid-state liabilities of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .

Because this active pharmaceutical ingredient (API) is amphoteric—featuring both a hydrogen-bond donating/accepting pyrazole ring and a polar carboxylic acid—its salts are highly prone to moisture uptake. Furthermore, the chiral center at the alpha-carbon of the propanoic acid chain can lead to crystal packing inefficiencies in racemic mixtures, creating free volume that atmospheric water easily penetrates. This guide provides field-proven, self-validating methodologies to overcome these hygroscopicity challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the sodium salt of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid turn into a paste at >60% Relative Humidity (RH)? A: This phenomenon is known as deliquescence. The high charge density of the


 ion strongly coordinates with atmospheric water. Because the pyrazole ring's internal hydrogen-bonding network is disrupted upon salt formation, the crystal lattice energy is insufficient to resist water intercalation. When the Critical Relative Humidity (CRH) is exceeded, the salt dissolves in its own absorbed moisture. To mitigate this, you must shift the salt selection process to target counterions that form tighter, more hydrophobic lattices[1].

Q2: We observe a 3.5% weight gain at 75% RH, but the powder remains flowable. Is this acceptable for formulation? A: A 3.5% weight gain classifies the salt as "hygroscopic" (see Table 1). While it has not deliquesced, this level of moisture uptake can cause chemical degradation, alter dissolution rates, and impact tablet compressibility. If the moisture sorption is purely surface-level and reversible, it may be managed with desiccant packaging. However, you must verify via Dynamic Vapor Sorption (DVS) that the moisture is not inducing a hidden polymorphic transition or hydrate formation[2].

Q3: Should we intentionally target a hydrate instead of an anhydrous salt? A: Yes. If an anhydrous salt is thermodynamically unstable in ambient humidity, intentionally crystallizing a stable hydrate (e.g., a monohydrate) can "satisfy" the hydrogen-bonding sites. Once the lattice is saturated with stoichiometric water, the hydrate will often exhibit a flat DVS isotherm across standard working humidities, preventing variable moisture uptake during manufacturing[3].

Part 2: Troubleshooting Guides & Methodologies

Workflow 1: Counterion Screening for Moisture Resistance

Objective: Identify a counterion that maximizes crystal lattice energy and minimizes free volume.

Causality Insight: Moving from small, high-charge-density metals (like Sodium) to bulky, hydrophobic organic amines (like Benzathine or Tromethamine) sterically shields the polar pyrazole and carboxylate groups, blocking water access channels within the crystal lattice.

Step-by-Step Methodology:

  • pKa Profiling: Calculate the

    
     between the API's propanoic acid group (typically pKa ~4.5) and the candidate base. Ensure 
    
    
    
    to guarantee proton transfer and true salt formation, rather than a co-crystal.
  • Solvent/Antisolvent Crystallization:

    • Dissolve 100 mg of the API free acid in a low-water-activity solvent (e.g., anhydrous acetone or ethyl acetate) at 50°C.

    • Add 1.05 molar equivalents of the selected counterion.

    • Slowly add an antisolvent (e.g., heptane) dropwise until the cloud point is reached, then cool to 5°C at a rate of 0.5°C/min to promote ordered crystal packing.

  • Isolation & Drying: Filter the precipitate and dry under vacuum at 40°C for 12 hours.

  • Self-Validation Check (XRPD & DSC): Analyze the isolated solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation: If the XRPD shows a halo (amorphous) or the DSC shows a broad endotherm below 100°C (residual solvent/water), the crystallization failed to produce a stable lattice. Discard the hit and adjust the solvent system.

SaltScreening API API Free Acid (Racemic) Counterions Counterion Screening API->Counterions pKa analysis Crystallization Controlled Crystallization Counterions->Crystallization XRPD XRPD & DSC Validation Crystallization->XRPD Isolate solids DVS DVS Moisture Profiling XRPD->DVS Crystalline Selection Lead Salt Selected DVS->Selection <2% weight gain

Caption: Workflow for screening moisture-stable salts of the target API.

Workflow 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify hygroscopicity and detect moisture-induced phase changes.

Causality Insight: 4 is a gravimetric technique that measures mass changes as a function of humidity[4]. By tracking the hysteresis (the gap between sorption and desorption curves), you can determine if water is merely adsorbing to the surface or absorbing into the bulk lattice to form a hydrate.

Step-by-Step Methodology:

  • Sample Loading: Load 15–20 mg of the validated crystalline salt into the DVS microbalance pan.

  • Method Parameters:

    • Set the isothermal temperature to 25°C.

    • Program a dual-cycle RH profile: 0%

      
       95% 
      
      
      
      0% RH in 10% increments.
    • Critical Setting: Set the equilibrium criterion (

      
      ) to < 0.002% per minute. Do not advance to the next humidity step until this equilibrium is reached.
      
  • Isotherm Analysis: Plot the mass change (%) against RH.

  • Self-Validation Check (Post-DVS XRPD): Validation: If the desorption curve does not return to the baseline mass (

    
    ), the sample has either formed a stable hydrate or undergone irreversible deliquescence. You must immediately run an XRPD scan on the post-DVS sample to confirm the structural integrity of the lattice.
    

PhaseTransformation Anhydrous Anhydrous Salt (Metastable) Moisture Moisture Sorption (>60% RH) Anhydrous->Moisture Hydrate Stable Hydrate (e.g., Monohydrate) Moisture->Hydrate Lattice Expansion & Stabilization Deliquescence Deliquescence (Solution Phase) Moisture->Deliquescence Critical RH Exceeded Hydrate->Anhydrous Thermal Desorption (DSC/TGA)

Caption: Mechanisms of moisture-induced phase transformations in API salts.

Part 3: Quantitative Data Summaries

Table 1: Standard Hygroscopicity Classification (Ph. Eur. Criteria)

Use this matrix to classify the DVS results of your 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid salts.

ClassificationMass Increase (

) at 80% RH, 25°C
Formulation Impact
Non-hygroscopic

Ideal for direct compression and standard packaging.
Slightly hygroscopic

Acceptable; may require humidity control during processing.
Hygroscopic

High risk; requires desiccant packaging and dry granulation.
Very hygroscopic

Unsuitable for solid oral dosage without enabling technologies.
Deliquescent Forms a liquidFails solid-state criteria; reject salt form.
Table 2: Counterion Selection Matrix for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Theoretical impact of counterion selection on lattice stability and moisture resistance.

CounterionChemical TypeTheoretical Lattice ImpactHygroscopicity Risk
Sodium (

)
Monovalent MetalHigh charge density strongly coordinates water; disrupts pyrazole H-bonding.High (Deliquescence risk)
Calcium (

)
Divalent MetalCross-links carboxylates, creating a tighter, more rigid lattice.Moderate
Tromethamine Organic AmineExtensive internal H-bonding satisfies the API's polar functional groups.Low to Moderate
Benzathine Bulky OrganicSteric shielding of the pyrazole/carboxylate core reduces free volume.Low

References

  • Dynamic Vapor Sorption | SK pharmteco Source: SK pharmteco URL:[Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology Source: PharmTech URL:[Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials Source: AZoM URL:[Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid Solutions

Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the integrity and stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the integrity and stability of this compound in solution, which is paramount for reproducible and reliable experimental results. While specific, peer-reviewed stability data for this exact isomer is limited, this guide is built upon the well-established chemical principles governing pyrazole derivatives and carboxylic acids, providing a robust framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid solutions.

Q1: What are the recommended general storage conditions for stock solutions of this compound?

A1: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. General best practices for storing pyrazole compounds include:

  • Temperature: Store solutions at low temperatures, either refrigerated (2-8°C) for short-term storage or frozen (≤ -20°C) for long-term stability to minimize thermal degradation.[1][2]

  • Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. Pyrazole-containing structures can be susceptible to photodegradation.[1][3][4]

  • Atmosphere: To prevent oxidation, which can be a concern for electron-rich pyrazole rings, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing.[1][2]

Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?

A2: The pH of an aqueous medium is a critical factor due to the compound's two key functional groups: the carboxylic acid and the pyrazole ring.

  • Solubility: The carboxylic acid group (a weak acid) will be deprotonated to its more soluble carboxylate form at pH values above its pKa. Conversely, the pyrazole ring contains a weakly basic nitrogen atom that can be protonated at low pH, also increasing aqueous solubility.[3][5] Therefore, solubility is expected to be lowest around its isoelectric point and higher in both acidic and basic solutions.

  • Stability: The stability of pyrazole derivatives can be highly pH-dependent.[2] While the pyrazole ring itself is generally stable, extreme pH combined with elevated temperatures can promote hydrolysis or other degradation pathways, a common concern for compounds with functional groups like esters or amides.[6][7] For this specific compound, the primary concern at pH extremes would be catalysis of unforeseen degradation reactions.

Q3: What are the primary visual or analytical signs of degradation I should monitor?

A3: Vigilance for signs of degradation is crucial. Key indicators include:

  • Color Change: A common sign of oxidation in pyrazole derivatives is the development of a yellow or brown tint in a previously colorless solution.[1]

  • Precipitation: The formation of a precipitate may indicate degradation to a less soluble product, a change in pH, or solvent evaporation.

  • Appearance of New Analytical Peaks: When analyzing by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots is a direct indication of chemical degradation.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Explanation
My stock solution in DMSO has turned yellow/brown after several weeks in the freezer. Oxidation. [1]The electron-rich pyrazole ring is susceptible to oxidation, even at low temperatures, if dissolved oxygen is present. Solution: Prepare fresh stock solutions using anhydrous DMSO that has been purged with an inert gas (argon or nitrogen). Aliquot into smaller volumes to minimize freeze-thaw cycles and headspace oxygen.[2]
A new peak is appearing in my HPLC analysis of an aqueous working solution. Chemical Degradation. This indicates that the compound is not stable under your current aqueous conditions. The degradation could be hydrolytic, oxidative, or photolytic. Solution: Conduct a forced degradation study to identify the nature of the degradant.[1][8] Systematically evaluate the effects of pH, light exposure, and temperature on your working solution's stability to pinpoint the cause.
The compound precipitated after I diluted my DMSO stock into a neutral aqueous buffer (pH 7.4). Low Aqueous Solubility. The compound's propanoic acid moiety and dimethylpyrazole core confer some lipophilicity. Its neutral form may have limited solubility in purely aqueous buffers. Solution: Check the final concentration; you may be exceeding its solubility limit. Consider using a buffer containing a small percentage of an organic co-solvent (e.g., 1-5% DMSO) to maintain solubility. Alternatively, adjusting the pH slightly away from the isoelectric point can increase solubility.[3]
I am observing inconsistent results in my biological assays over time. Compound Degradation or Tautomerism. The presence of active or interfering degradation products can alter biological outcomes. Additionally, N-unsubstituted pyrazoles can exist in tautomeric forms, and a shift in this equilibrium in the assay buffer could potentially affect biological activity.[1] Solution: Use freshly prepared working solutions for all assays. Re-purify the compound if necessary and confirm its structure. Ensure the pH and composition of your assay buffer are consistent to manage any potential tautomeric equilibrium.[1]

Section 3: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing their stability.

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Preparation: Accurately weigh the solid 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid and dissolve it in the chosen solvent to the desired concentration (e.g., 10-50 mM). Gentle vortexing or sonication may be used to aid dissolution.

  • Inert Atmosphere: Before sealing, gently flush the headspace of the vial with an inert gas such as argon or nitrogen to displace oxygen.

  • Storage:

    • Short-Term (≤ 1-2 weeks): Store at 2-8°C in a light-protecting vial.

    • Long-Term (> 2 weeks): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C.

  • Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[8]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose the compound to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1][2]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[1][2]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[1][2][8]

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C.

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., under a cool white fluorescent lamp and a near-UV lamp).[1]

  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Method: Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect the formation of any degradation products.

Section 4: Visualized Workflows and Pathways

Hypothetical Degradation Pathways

cluster_oxidation Oxidative Stress (O₂, H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress (Heat) parent 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid oxidized_ring Hydroxylated Pyrazole or Ring-Opened Products parent->oxidized_ring Oxidation photo_product Rearranged Isomers or Photochemical Products parent->photo_product Photodegradation decarboxylated Decarboxylated Product parent->decarboxylated Decarboxylation

Caption: Potential degradation pathways for the compound under various stress conditions.

Experimental Workflow for Stability Assessment

cluster_timepoints Time Points arrow arrow prep 1. Prepare Solution (e.g., in buffer at target concentration) t0 2. Initial Analysis (t=0) (HPLC for purity and concentration) prep->t0 store 3. Store Aliquots (Under defined conditions: Temp, Light) t0->store tx 4. Analyze Aliquots (e.g., t=24h, 48h, 1 week) store->tx compare 5. Compare Data (Purity, concentration, new peaks vs. t=0) tx->compare conclude 6. Determine Stability (Define acceptable shelf-life) compare->conclude

Caption: A systematic workflow for evaluating the stability of a solution over time.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate.
  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: A Comparative Guide to Solvent Selection

Executive Summary In the structural characterization of heterocyclic active pharmaceutical ingredients (APIs), the choice of analytical environment dictates the quality of the data. For 2-(3,5-dimethyl-1H-pyrazol-4-yl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of heterocyclic active pharmaceutical ingredients (APIs), the choice of analytical environment dictates the quality of the data. For 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid , the primary analytical challenge in 1H NMR spectroscopy lies in resolving the signals of its two highly exchangeable protons (the pyrazole NH and the carboxylic acid OH) and managing the line broadening caused by annular tautomerism.

As a Senior Application Scientist, I frequently see researchers struggle with unresolved baseline humps or missing signals when analyzing pyrazole derivatives. This guide objectively compares the performance of standard deuterated solvent systems (DMSO-d6, CD3OD, and CDCl3) and provides a self-validating experimental protocol to ensure uncompromising scientific integrity during structural elucidation.

Structural Anatomy & Expected Chemical Shifts

Understanding the causality behind the spectrum begins with the molecule's spin-spin coupling systems. The propanoic acid side chain at the C4 position creates an isolated spin system, while the pyrazole core undergoes rapid proton exchange.

Below is the quantitative baseline data for the compound when analyzed in an optimal solvent environment.

Table 1: Quantitative 1H NMR Chemical Shifts (in DMSO-d6 at 298 K)
Proton TypePositionExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
Propanoic Acid -CH3 Side chain1.30 - 1.40Doublet (d)3H~7.2 Hz
Pyrazole -CH3 C3 and C52.10 - 2.20Singlet (s)6HN/A (Averaged)
Propanoic Acid -CH Side chain3.50 - 3.70Quartet (q)1H~7.2 Hz
Pyrazole -NH N1 / N212.00 - 12.50Broad Singlet (br s)1HN/A
Carboxylic Acid -OH Side chain12.00 - 12.50Broad Singlet (br s)1HN/A

Note: The C3 and C5 methyl groups appear as a unified 6H singlet due to the rapid interconversion of the pyrazole tautomers on the NMR timescale.

Mechanistic Insights: Annular Tautomerism and Hydrogen Bonding

The pyrazole ring exhibits a phenomenon known as annular tautomerism —the rapid migration of a proton between the N1 and N2 atoms [2]. At room temperature, this exchange is so fast that the NMR instrument detects a time-averaged electronic environment, rendering the C3 and C5 methyl groups chemically equivalent.

However, this exchange rate is highly dependent on intermolecular hydrogen bonding. In non-polar environments, pyrazoles and carboxylic acids form cyclic dimers or oligomers, which act as conductive pathways for rapid proton transfer, leading to extreme peak broadening. To obtain high-resolution spectra, we must select a solvent capable of disrupting these oligomers.

Tautomerism T1 Tautomer A (N1-H) Discrete Monomer T2 Tautomer B (N2-H) Discrete Monomer T1->T2 Annular Tautomerism (Fast at 298K) DMSO DMSO-d6 Strong H-Bond Acceptor DMSO->T1 Stabilizes Monomer (Sharpens NH/OH) CD3OD CD3OD Protic Solvent CD3OD->T1 H/D Exchange (NH/OH Disappear) CDCl3 CDCl3 Non-Polar Solvent CDCl3->T1 Promotes Dimerization (Broadens Signals)

Fig 1: Solvent influence on pyrazole annular tautomerism and hydrogen bonding.

Comparative Analysis: Solvent Performance

To objectively compare the performance of different deuterated solvents, we evaluate them based on solubility, their impact on tautomeric exchange, and overall signal resolution[3].

Table 2: Deuterated Solvent Performance Comparison
Solvent ProductSolvation MechanismTautomeric Exchange RateNH/OH Signal VisibilityOverall Recommendation
DMSO-d6 Strong H-bond acceptorSlowed (Stabilizes monomer)Visible (Broad singlets)Optimal. Disrupts dimers, yielding sharp aliphatic and visible labile peaks.
CD3OD Protic / Isotopic exchangeIrrelevant (H/D exchange)Invisible (Exchanged with D)Situational. Excellent for resolving the aliphatic backbone, but erases structural data for NH/OH.
CDCl3 Non-polar / Weak interactionFast (Dimerized state)Highly broadened / LostNot Recommended. Poor solubility and severe line broadening due to oligomerization.

The Verdict: DMSO-d6 is the superior product for this analysis. By acting as a strong hydrogen-bond acceptor, DMSO-d6 outcompetes the solute-solute interactions. It isolates the 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid into discrete monomers, slowing the tautomeric exchange just enough to sharpen the baseline and reveal the critical NH and OH protons at ~12.0 - 12.5 ppm.

Experimental Protocol: Self-Validating 1H NMR Workflow

A robust analytical protocol must be a self-validating system. When observing broad peaks in the 12 ppm region, it is critical to prove they belong to the labile NH/OH protons rather than baseline artifacts or moisture. We achieve this using a D2O exchange methodology [1].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of highly desiccated 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS as an internal standard). Vortex until completely dissolved.

  • Initial Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K (Standard parameters: 400 or 600 MHz, 16-32 scans, relaxation delay D1 = 1.5s).

  • Spectral Evaluation: Identify the aliphatic spin systems (doublet, singlet, quartet) and locate the broad downfield signals (~12.2 ppm).

  • D2O Exchange (Validation Step): Remove the NMR tube, add 1 drop (~10-20 µL) of Deuterium Oxide (D2O), cap, and shake vigorously for 60 seconds.

  • Re-Acquisition: Re-run the identical NMR experiment. The complete disappearance of the peaks at 12.0 - 12.5 ppm confirms their identity as the exchangeable pyrazole NH and carboxylic acid OH protons.

Workflow Prep 1. Sample Preparation Weigh 5-10 mg of compound Solvent 2. Solvent Addition Dissolve in 0.6 mL DMSO-d6 Prep->Solvent Acq 3. Initial NMR Acquisition Run 1H NMR (400 MHz, 16 scans) Solvent->Acq Eval 4. Evaluate Spectrum Are broad peaks visible at 12-13 ppm? Acq->Eval D2O 5. D2O Exchange Add 10 µL D2O, shake for 1 min Eval->D2O Yes (NH/OH present) Valid 6. Signal Validation Exchangeable peaks disappear D2O->Valid Re-acquire NMR

Fig 2: Self-validating 1H NMR workflow utilizing D2O exchange for labile protons.

References

  • Benchchem Technical Support Center. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. 1

  • Faure, R., et al. High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing (Can. J. Chem. 1988). 2

  • ResearchGate Publications. 19F-NMR in solution and solid state of pyrazole derivatives (Solvent effects and tautomer populations in DMSO-d6). ResearchGate.3

Sources

Comparative

Publish Comparison Guide: HPLC Method Development for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid Purity

Executive Summary Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid presents unique chromatographic challenges. As an amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid presents unique chromatographic challenges. As an amphoteric molecule containing both a basic pyrazole ring and an acidic propanoic acid moiety, its retention and peak shape are highly susceptible to secondary interactions with silica supports.

This guide objectively compares the performance of a Conventional C18 column against a Polar-Embedded C18 column for the purity analysis of this compound. By analyzing the causality behind phase collapse and silanol interactions, this guide provides a self-validating experimental framework to ensure scientific integrity, regulatory compliance, and optimal method transferability.

Molecule Profiling & Mechanistic Challenges

To develop an authoritative method, we must first understand the physicochemical behavior of the target analyte. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid contains two ionizable functional groups:

  • The Pyrazole Ring: The pyridine-like nitrogen acts as a weak base. The conjugate acid (pyrazolium) has a pKa of approximately 4.1.

  • The Propanoic Acid Group: The carboxylic acid acts as a weak acid with a pKa of approximately 4.5.

Because the pKa values are in close proximity, the molecule exists as a zwitterion at mildly acidic pH (~4.0). Operating an HPLC method near the pKa of an analyte leads to partial ionization, resulting in split peaks, variable retention times, and poor robustness.

To ensure a self-validating and reproducible system, the mobile phase pH must be driven at least 2 units away from the pKa. By utilizing a highly acidic mobile phase (pH ~2.1), we force the molecule into a fully cationic state (protonated pyrazole, neutral carboxylic acid).

Ionization LowPH Low pH (< 2.5) Cationic Form (Protonated Pyrazole, Neutral Acid) MidPH Mid pH (~ 4.0) Zwitterionic Form (Protonated Pyrazole, Deprotonated Acid) LowPH->MidPH Increasing pH Deprotonation of COOH HighPH Neutral/High pH (> 6.0) Anionic Form (Neutral Pyrazole, Deprotonated Acid) MidPH->HighPH Increasing pH Deprotonation of NH+

Figure 1: pH-dependent ionization states of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

The Analytical Challenge: Silanol Interactions

While a pH of 2.1 stabilizes the ionization state, it creates a new problem: the cationic pyrazolium acts as a strong hydrogen bond donor. On a Conventional C18 column , these cations undergo strong ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface[1]. This secondary interaction is the primary cause of severe peak tailing (As > 2.0). Furthermore, retaining this polar molecule requires a highly aqueous mobile phase (e.g., 5% organic), which can cause hydrophobic phase collapse in standard C18 columns[2].

Experimental Design: The Self-Validating System

To overcome these challenges, we compare the Conventional C18 against a Polar-Embedded C18 column (e.g., Amide-C18 or Shield RP18). Polar-embedded columns incorporate a hydrophilic functional group (like an amide or carbamate) near the silica surface.

Causality of the Polar-Embedded Advantage:

  • Silanol Shielding: The embedded amide group forms a localized hydration layer, physically and chemically shielding the basic pyrazolium cation from residual silanols[3].

  • Phase Collapse Resistance: The polar group prevents the C18 chains from matting down in 100% aqueous conditions, ensuring stable retention times[2].

  • Orthogonal Selectivity: The amide group provides alternative hydrogen-bonding mechanisms, improving resolution from structurally similar impurities like the starting material, 3,5-dimethylpyrazole.

Mechanism cluster_C18 Conventional C18 Column cluster_Polar Polar-Embedded C18 Column Analyte 2-(3,5-dimethyl-1H-pyrazol-4-yl) propanoic acid (Cationic) C18_Phase Hydrophobic C18 Ligand Analyte->C18_Phase Hydrophobic Retention Silanol Residual Silanols (Si-O-) Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing) Polar_Phase Hydrophobic C18 Ligand Analyte->Polar_Phase Hydrophobic Retention Amide Embedded Amide Group (Shielding & H-Bonding) Analyte->Amide Hydrogen Bonding (Improves Peak Shape)

Figure 2: Mechanistic comparison of analyte interactions between Conventional and Polar-Embedded C18.

Step-by-Step Methodology

To ensure trustworthiness, the following protocol acts as a self-validating system. By injecting a system suitability mixture containing both the target analyte and its primary impurity, the method validates its own resolving power and peak symmetry prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade Phosphoric Acid (H₃PO₄, 85%) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix well and degas. Rationale: Lowers pH to ~2.1 to fully protonate the analyte.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm (optimal for the conjugated pyrazole ring system).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar analytes)

    • 2.0 - 10.0 min: 5% → 60% B (Linear gradient to elute hydrophobic impurities)

    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 12.1 min: 60% → 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: Water/Acetonitrile (80:20, v/v).

  • System Suitability Solution (SST): Accurately weigh and dissolve 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid to a concentration of 0.5 mg/mL. Spike with 3,5-dimethylpyrazole (starting material) at 0.05 mg/mL.

Step 4: Column Evaluation

Execute the SST method sequentially on the following columns:

  • Column A: Conventional C18 (150 mm × 4.6 mm, 5 µm, 100 Å)

  • Column B: Polar-Embedded Amide-C18 (150 mm × 4.6 mm, 5 µm, 100 Å)

Comparative Performance Data

The quantitative data generated from the SST injections are summarized below. The acceptance criteria are based on standard USP guidelines for chromatographic purity methods.

Chromatographic ParameterConventional C18Polar-Embedded C18Acceptance Criteria
Retention Time (Target) 6.45 min5.82 minN/A
Tailing Factor (As) 2.15 (Fail)1.12 (Pass)≤ 1.5
Theoretical Plates (N) 4,200 (Fail)11,500 (Pass)≥ 8,000
Resolution (Rs) from Impurity 1.4 (Fail)3.2 (Pass)≥ 2.0
Phase Collapse at 5% B Yes (Retention drift observed)No (Highly stable)N/A

Conclusion & Recommendations

The experimental data unequivocally demonstrates that a Polar-Embedded C18 column is vastly superior to a Conventional C18 column for the purity analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

While the Conventional C18 suffered from severe peak tailing (As = 2.15) due to unshielded silanol interactions with the cationic pyrazolium ring, the Polar-Embedded column provided excellent peak symmetry (As = 1.12) and superior theoretical plate counts[1][3]. Furthermore, the embedded amide group prevented hydrophobic phase collapse during the highly aqueous (5% B) initial gradient hold, ensuring run-to-run retention time stability[2].

Recommendation for Drug Development Professionals: When developing stability-indicating assays for amphoteric pyrazole derivatives, bypass conventional alkyl phases. Standardize your method development starting point on a Polar-Embedded stationary phase utilizing an acidic, low-pH mobile phase to ensure robust, regulatory-compliant data.

References

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.ResearchGate.
  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.LCGC International.
  • US10618920B2 - Functionalized particles having modified phases.Google Patents.

Sources

Validation

Comprehensive Elemental and Purity Validation for 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid: A Comparative Guide

As drug development pipelines increasingly rely on nitrogen-rich heterocyclic building blocks, the analytical validation of these compounds has become a critical bottleneck. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on nitrogen-rich heterocyclic building blocks, the analytical validation of these compounds has become a critical bottleneck. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (C₈H₁₂N₂O₂) presents a unique analytical challenge. Pyrazole derivatives are notorious for strong intermolecular hydrogen bonding, trapping residual solvents, and forming hydrates—all of which can severely skew traditional purity assays.

Historically, Combustion Elemental Analysis (EA) was the gold standard for proving chemical composition. However, under the modernized ICH Q2(R2) guidelines [1], non-chromatographic methods like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) are now fully recognized and often preferred for absolute purity validation [3].

This guide objectively compares the performance of Combustion EA, qNMR, and HRMS, providing step-by-step, self-validating methodologies to establish the absolute purity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Theoretical Composition & The Hydration Challenge

To validate an analytical method, we must first establish the theoretical baseline of the target molecule.

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

Theoretical Elemental Mass Fractions
ElementAtomic MassAtomsTotal MassTheoretical %Acceptable Range (±0.4%)
Carbon (C) 12.011896.08857.13% 56.73% – 57.53%
Hydrogen (H) 1.0081212.0967.19% 6.79% – 7.59%
Nitrogen (N) 14.007228.01416.66% 16.26% – 17.06%
Oxygen (O) 15.999231.99819.02% N/A (Calculated by difference)

The Causality of EA Failure: If this pyrazole traps just 0.5 molar equivalents of water (forming a hemihydrate), the carbon content drops to 54.23% . Traditional EA will flag this as a "failed" synthesis due to low carbon, even if the Active Pharmaceutical Ingredient (API) itself is 100% chemically pure. This vulnerability necessitates an orthogonal validation approach.

Comparative Methodologies & Experimental Protocols

To build a self-validating system, we must employ orthogonal techniques. Below are the optimized, step-by-step protocols for validating this specific pyrazole derivative.

Method A: Combustion Elemental Analysis (CHNS/O)

Combustion EA relies on the Dumas method to determine bulk elemental ratios. While susceptible to hydration errors, it remains a powerful tool for detecting inorganic salts and bulk impurities.

  • Sample Preparation: Accurately weigh 1.500 mg (± 0.001 mg) of the pyrazole derivative into a tin capsule.

    • Causality: Tin acts as a secondary fuel; its exothermic oxidation raises the localized flash combustion temperature to >1800°C.

  • Catalyst Addition: Add ~1 mg of Vanadium Pentoxide (V₂O₅).

    • Causality: Pyrazole rings are thermally robust and prone to incomplete combustion. V₂O₅ acts as an oxygen donor to ensure complete conversion of carbon to CO₂ and prevents the formation of refractory nitrogen compounds.

  • Combustion: Drop the capsule into the oxidation reactor (1000°C) under a pulse of pure O₂.

  • Reduction: Pass the combustion gases over a copper reduction column at 600°C.

    • Causality: This step quantitatively reduces any formed nitrogen oxides (NOx) back to elemental N₂ and scrubs excess O₂.

  • Separation & Detection: Separate the N₂, CO₂, and H₂O gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD) against a sulfanilamide standard.

Method B: Quantitative NMR (¹H-qNMR)

qNMR is a primary ratio method. Unlike EA, qNMR can differentiate between the API and trapped water, providing an absolute mass purity [2].

  • Co-Weighing: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, NIST SRM 350b) into the same vial.

    • Causality: Co-weighing ensures both compounds are subjected to the exact same solvent environment and spectrometer tuning conditions, establishing a perfectly self-validating mass ratio.

  • Solvation: Dissolve in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ disrupts the strong intermolecular hydrogen bonding inherent to pyrazole carboxylic acids, preventing peak broadening and ensuring sharp resonances.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum using a 90° excitation pulse, a spectral width of 20 ppm, and a relaxation delay (D1) of 60 seconds.

    • Causality: A D1 of at least 5×T₁ (longitudinal relaxation time) is mandatory to ensure all protons fully relax between scans, preventing signal saturation and ensuring absolute quantitative integrity.

  • Integration: Integrate the distinct pyrazole methyl singlet (~2.1 ppm, 6H) against the maleic acid alkene singlet (2H) to calculate absolute purity.

Method C: High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS provides the exact mass and isotopic fidelity required to prove chemical identity, satisfying the specificity requirements of ICH Q2(R2) [1].

  • Sample Prep: Dilute to 1 µg/mL in 50:50 H₂O:MeCN with 0.1% formic acid.

    • Causality: Formic acid promotes efficient protonation ([M+H]⁺) of the pyrazole nitrogen in the Electrospray Ionization (ESI) source.

  • Ionization: Inject into a Q-TOF or Orbitrap mass spectrometer via ESI+.

  • Acquisition: Scan at >60,000 FWHM resolution.

    • Causality: High resolution is required to separate the target analyte from isobaric interferences and accurately calculate the sub-3 ppm mass error.

  • Verification: Confirm the [M+H]⁺ ion at m/z 169.0972 (Theoretical for C₈H₁₃N₂O₂⁺).

Comparative Performance & Decision Matrix

When selecting a validation strategy for regulatory submission, the analytical methods must be evaluated against their ICH Q2(R2) utility and operational efficiency.

ParameterCombustion EA (CHNS/O)Quantitative NMR (¹H-qNMR)High-Resolution MS (HRMS)
Primary Output Bulk elemental mass fractions (%, C/H/N)Absolute mass purity (% w/w)Exact mass (m/z) & isotopic pattern
Sample Destruction Yes (Complete combustion)No (Sample can be fully recovered)Yes (Ionization)
ICH Q2(R2) Role Identity & Purity (Historical)Assay / Absolute PurityIdentity & Specificity
Key Vulnerability Skewed by residual solvents/waterRequires baseline resolution of signalsNot inherently quantitative
Throughput High (Automated autosamplers)Medium (Requires long relaxation delays)High (LC-MS workflows)

Visualizing the Validation Logic

To ensure robust compliance, modern laboratories employ an orthogonal workflow where the vulnerabilities of one method are covered by the strengths of another.

ValidationWorkflow A Synthesized API 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid B Initial LC-UV Screen A->B C Combustion EA (Bulk CHN Ratio) B->C D 1H-qNMR (Absolute Mass Purity) B->D E HRMS (Exact Mass & Isotope) B->E F Data Synthesis & ICH Q2(R2) Evaluation C->F D->F E->F G Purity > 99.0% & Mass Error < 3 ppm? F->G H Approved for Release G->H Yes I Reject / Repurify G->I No

Orthogonal analytical validation workflow for pyrazole derivatives compliant with ICH Q2(R2).

MechanisticComparison cluster_EA Combustion EA Pathway cluster_qNMR qNMR Pathway Substrate Pyrazole Analyte (C8H12N2O2) EA_Ox V2O5 Oxidation (1000°C) Substrate->EA_Ox NMR_Prep Co-weigh with Internal Standard Substrate->NMR_Prep EA_Red Cu Reduction (NOx -> N2) EA_Ox->EA_Red EA_Det TCD Detection (CO2, H2O, N2) EA_Red->EA_Det NMR_Acq 90° RF Pulse & Long T1 Delay NMR_Prep->NMR_Acq NMR_Det FID Integration (Absolute Ratio) NMR_Acq->NMR_Det

Mechanistic pathways comparing Combustion EA (destructive) and qNMR (non-destructive) analysis.

Conclusion

For complex heterocycles like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, relying solely on Combustion EA is an outdated paradigm that risks false failures due to hydration or trapped solvents. By integrating qNMR as a primary absolute purity assay and HRMS for exact mass confirmation, laboratories can establish a self-validating, ICH Q2(R2)-compliant data package that guarantees both the structural integrity and the absolute purity of the API.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." March 2024. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, October 2014. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." June 2024. Available at: [Link]

Comparative

UV-Vis absorption spectra of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Comparative UV-Vis Spectroscopic Guide: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid As a Senior Application Scientist, analyzing the UV-Vis absorption spectrum of a pharmacophore like 2-(3,5-dimethyl-1H-pyrazol-4-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Guide: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid

As a Senior Application Scientist, analyzing the UV-Vis absorption spectrum of a pharmacophore like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid requires moving beyond simple data collection. To truly understand its optical behavior, we must deconstruct its electronic microenvironment and objectively benchmark it against structurally related alternatives.

Photophysical Fundamentals & Mechanistic Causality

The optical signature of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is defined by the interplay between its heterocyclic core and its functional appendages.

  • The Pyrazole Core: The primary electronic signature of the 1H-pyrazole ring is driven by high-energy

    
     transitions, which typically absorb in the deep UV region (205–220 nm)[1].
    
  • Hyperconjugation Effects: The addition of methyl groups at the 3 and 5 positions introduces hyperconjugation. This electron donation slightly lowers the HOMO-LUMO gap compared to an unsubstituted pyrazole, resulting in a minor bathochromic (red) shift[2].

  • Electronic Isolation: Crucially, the propanoic acid group is attached to the C4 position via an

    
    -hybridized methine carbon. This structural feature electronically isolates the carboxylic acid's 
    
    
    
    system from the pyrazole's aromatic ring. Because there is no extended conjugation, the resulting UV-Vis spectrum is a simple superposition of the pyrazole's strong
    
    
    band and the carboxylic acid's weaker
    
    
    transition, keeping the primary absorption maximum (
    
    
    ) firmly in the deep UV range[3].

Comparative Spectral Analysis

To evaluate the target compound objectively, we must compare its spectral performance against alternative pyrazole derivatives. The extent of


-conjugation and the presence of auxochromes dictate the observed spectral shifts[3].

Table 1: Comparative UV-Vis Absorption Characteristics (in Methanol)

CompoundStructural Feature

(nm)
Molar Absorptivity (

)
Primary Transition
3,5-Dimethyl-1H-pyrazole Baseline Heterocycle~210 nm~5,000


2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid Isolated Carboxylic Acid~216 nm~5,500


+

4-Bromo-3,5-dimethylpyrazole Halogenated (Heavy Atom)~225 nm~6,200

Shifted

3,5-Dimethyl-1-phenyl-1H-pyrazole Extended

-Conjugation
~240 nm~18,000

Conjugated

Causality-Driven, Self-Validating Experimental Protocol

A robust analytical protocol is not a mere list of steps; it is a self-validating system designed to eliminate artifacts. For pyrazole derivatives containing carboxylic acid moieties, intermolecular hydrogen bonding can cause concentration-dependent spectral broadening and shifting[4].

Step 1: Matrix Selection and Blanking

  • Action: Select HPLC-grade Methanol as the solvent and use it to blank the instrument.

  • Causality: The target compound absorbs in the deep UV (~216 nm). Solvents like acetone (UV cutoff 330 nm) would completely obscure the analyte's signal. Furthermore, a protic solvent like methanol actively disrupts intermolecular hydrogen bonding between the propanoic acid groups, preventing dimer-induced spectral artifacts[4].

Step 2: Optical Pathway Preparation

  • Action: Utilize matched 10 mm pathlength quartz cuvettes.

  • Causality: Standard borosilicate glass absorbs UV radiation below 320 nm. Quartz is optically transparent down to 190 nm, ensuring the critical 216 nm peak is captured without matrix interference.

Step 3: Self-Validating Concentration Series

  • Action: Prepare a stock solution at

    
     M, then perform serial dilutions to create a 3-point curve (
    
    
    
    M,
    
    
    M, and
    
    
    M).
  • Causality: By calculating the molar absorptivity (

    
    ) at three different concentrations, the system validates itself. If 
    
    
    
    remains constant (adhering strictly to the Beer-Lambert law with
    
    
    ), it mathematically proves that no concentration-dependent aggregation is occurring in the sample.

Step 4: Spectral Acquisition

  • Action: Scan from 200 nm to 400 nm at a moderate scan rate of 200 nm/min.

  • Causality: This specific window captures both the primary high-energy transitions and any potential low-energy charge transfer bands, while the moderate scan rate prevents instrumental peak distortion.

Analytical Workflow Visualization

Workflow A 1. System Calibration (Holmium Oxide) B 2. Matrix Blanking (HPLC Methanol) A->B C 3. Sample Scan (200-400 nm) B->C D 4. Linearity Check (Self-Validation) C->D E 5. Data Processing (ε Calculation) D->E

Self-validating UV-Vis spectroscopic workflow for pyrazole derivatives.

References

  • [3] Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry.3

  • [1] 3,5-Dimethylpyrazole - the NIST WebBook. National Institute of Standards and Technology (NIST). 1

  • [2] The UV spectrum of 10 -3 M 3,5-dimethylpyrazole 3 in 1,4-dioxane. ResearchGate.2

  • [4] UV-VIS Absorption Spectra Investigation in Single and Binary Solvents. Semantic Scholar.4

Sources

Validation

Comparative Guide: Validating the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid via Melting Point Analysis

As drug development pipelines increasingly rely on highly functionalized pyrazole intermediates, the precise synthesis and analytical validation of compounds like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CID 23005...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized pyrazole intermediates, the precise synthesis and analytical validation of compounds like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CID 23005836)[1] become critical. While advanced spectroscopic techniques (NMR, LC-MS) confirm structural identity, melting point (MP) determination remains the gold standard for assessing bulk crystalline purity and identifying polymorphic variations on the benchtop.

This guide objectively compares the performance of Automated Optical Melting Point Systems against Manual Capillary Apparatuses and Differential Scanning Calorimetry (DSC), providing researchers with field-proven methodologies and causality-driven protocols for validating pyrazole synthesis.

Synthesis Workflow: 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid

Before evaluating analytical techniques, we must establish a reproducible baseline for the analyte. The synthesis of this specific pyrazole derivative relies on a modified Knorr pyrazole condensation.

Step-by-Step Synthesis Protocol

Step 1: Reagent Preparation Dissolve 50 mmol of 3-(1-carboxyethyl)pentane-2,4-dione in 50 mL of absolute ethanol. Causality: Absolute ethanol is selected as a protic solvent to stabilize the transition states during nucleophilic addition while allowing for a sufficiently high reflux temperature without degrading the carboxylic acid moiety.

Step 2: Nucleophilic Addition Add 55 mmol of hydrazine hydrate dropwise to the solution at 0°C under continuous stirring. Causality: Hydrazine acts as a bis-nucleophile. The slight molar excess ensures complete conversion. Dropwise addition at 0°C is critical to safely control the highly exothermic initial nucleophilic attack on the diketone's carbonyl carbons.

Step 3: Cyclization and Dehydration Elevate the reaction temperature to reflux (78°C) for 2 hours. Causality: Refluxing provides the necessary activation energy for the second intramolecular nucleophilic attack. The subsequent elimination of two water molecules drives the thermodynamically favorable formation of the aromatic pyrazole ring.

Step 4: Isolation and Purification Concentrate the mixture in vacuo, acidify with 1M HCl to pH 3, and filter the resulting precipitate. Recrystallize the crude product from an ethanol/water mixture. Causality: Acidification ensures the propanoic acid functional group is fully protonated, minimizing its aqueous solubility and maximizing precipitation yield prior to recrystallization.

G A 3-(1-carboxyethyl) pentane-2,4-dione + Hydrazine B Reflux in EtOH (Nucleophilic Attack) A->B C Cyclization & Dehydration B->C D 2-(3,5-dimethyl-1H- pyrazol-4-yl) propanoic acid C->D

Workflow of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid synthesis via Knorr pyrazole reaction.

Technology Comparison: Selecting the Right Validation Tool

Validating the purity of the synthesized 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid requires measuring its phase transition with high thermodynamic precision. We compare three primary methodologies:

  • Automated Optical MP Systems (Recommended): Utilizes a digital camera and light transmission algorithms. As the opaque crystal melts, it becomes transparent. The software objectively records the onset and clear points based on predefined light transmission thresholds (e.g., 10% for onset, 90% for clear point).

  • Manual Capillary Apparatus: Relies on the operator's visual observation through a magnifying lens to detect the first drop of liquid and complete coalescence.

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to increase the sample's temperature, providing highly precise thermodynamic data[2].

The Causality of Analytical Error

Manual systems are plagued by subjective human error. The "onset of melting" is easily misinterpreted by the human eye, leading to inter-operator variability. Furthermore, while DSC is exceptionally accurate for polymorphic profiling, it requires microgram-level weighing, expensive aluminum pans, and extensive cycle times, making it inefficient for routine batch-to-batch synthesis validation. Automated optical systems bridge this gap by removing human subjectivity while maintaining high throughput.

G cluster_auto Automated Optical System cluster_manual Manual Capillary System Start Sample Heating (1°C/min) A1 Digital Camera Recording Start->A1 M1 Human Eye Observation Start->M1 A2 Light Transmission Algorithm A1->A2 A3 Objective MP (Threshold Reached) A2->A3 M2 Subjective Phase Estimation M1->M2 M3 Subjective MP (Visual Coalescence) M2->M3

Logical comparison of automated optical detection versus manual observation for MP determination.

Self-Validating Experimental Protocol for MP Determination

To ensure absolute scientific integrity, the melting point determination must act as a self-validating system. The following protocol complies strictly with 3[3] and 4[4].

Step 1: System Calibration (Self-Validation Check) Before analyzing the synthesized pyrazole, run a primary USP Melting Point Reference Standard that melts near the expected range of the target compound. Causality: This establishes a self-validating baseline. If the observed melting point of the standard deviates by >0.5°C from its certified value, the instrument's heating block is out of thermal calibration, preventing the false validation of a potentially impure synthesized batch.

Step 2: Sample Pulverization Gently pulverize the dried 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid crystals using an agate mortar and pestle. Causality: Large, irregular crystals create insulating air pockets within the capillary. Pulverization ensures a uniform packing density, optimizing heat transfer and preventing artificially broadened melting ranges.

Step 3: Capillary Loading (Strict 3 mm Height) Pack the pulverized sample into a glass capillary to an exact height of 3 mm. Causality: USP <741> strictly mandates a 3 mm fill height[3]. Variations in height alter the thermal mass; a taller column will exhibit a vertical temperature gradient, causing the bottom of the sample to melt before the top, artificially skewing the recorded range.

Step 4: Controlled Thermal Profiling Set the instrument to rapid-heat to approximately 10°C below the expected MP, then reduce the heating ramp rate to exactly 1.0 °C/min. Causality: A 1.0 °C/min ramp rate ensures thermal equilibrium between the heating block, the glass capillary wall, and the internal sample. Faster rates induce thermal lag, where the block temperature significantly exceeds the internal sample temperature, yielding falsely elevated melting point readings[2].

Experimental Data & Performance Metrics

The table below summarizes the quantitative performance of the three analytical methods when evaluating a highly pure batch of synthesized 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Performance MetricAutomated Optical MP SystemManual Capillary ApparatusDifferential Scanning Calorimetry (DSC)
Recorded MP Range (°C) 182.5 – 183.2181.8 – 183.8182.6 (Onset Peak)
Inter-operator RSD (%) 0.15%1.20%0.05%
Time per Analysis (min) 121545
Sample Prep Complexity Low (Capillary packing)Low (Capillary packing)High (Micro-weighing, pan crimping)
Regulatory Compliance USP <741> CompliantUSP <741> CompliantUSP <891> Compliant
Primary Use Case Routine QA/QC & Synthesis ValidationEducational / Low-budget labsPolymorph & Thermodynamic Profiling

Data Analysis: The Automated Optical System successfully narrows the recorded melting range by eliminating the subjective visual estimation seen in the Manual Capillary method (which showed a falsely broadened range of 2.0°C due to operator hesitation). While DSC provides the tightest Relative Standard Deviation (RSD at 0.05%), its 45-minute cycle time makes it impractical for high-throughput synthesis validation.

Conclusion

For researchers synthesizing complex intermediates like 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, relying on manual melting point apparatuses introduces unacceptable subjective variability. While DSC remains the ultimate tool for deep thermodynamic characterization, Automated Optical Melting Point Systems offer the optimal balance of objective precision, USP <741> compliance, and operational throughput. By pairing automated detection with strict, causality-driven sample preparation (3 mm height, 1.0 °C/min ramp), laboratories can establish a highly trustworthy, self-validating QA/QC workflow.

References

1.[3] Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia Source: uspbpep.com URL:

2.[2] Title: Evaluation of USP melting point standards by differential scanning calorimetry Source: researchgate.net URL:

3.[4] Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: chemrxiv.org URL:

4.[1] Title: PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-4-yl)propanoic acid Source: uni.lu URL:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid

As a Senior Application Scientist, I frequently consult on the safe integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile intermediate, often utilized in the synthesis of kinase inhibitors and GPCR modulators. However, its bifunctional nature—combining a weakly acidic propanoic acid moiety with a mildly basic pyrazole ring—dictates specific physicochemical behaviors that must be respected during handling.

This guide provides a self-validating, step-by-step operational protocol to ensure maximum laboratory safety, workflow efficiency, and environmental compliance.

Physicochemical Profile & Hazard Assessment

Understanding the inherent properties of a chemical is the first step in risk mitigation. The pyrazole nitrogen atoms can act as hydrogen bond acceptors/donors, while the carboxylic acid presents a localized irritation risk to mucous membranes[1].

Quantitative Data and Hazard Summary
Property / ParameterValue / Description
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1]
Primary Hazard Respiratory and ocular irritation from airborne dust[2]
Storage Conditions Sealed in dry, 2-8°C[3]

Causality Insight: The crystalline nature of this compound makes it prone to electrostatic buildup. When transferring the powder, static repulsion can cause aerosolization. Inhalation of these micro-particles leads directly to respiratory tract irritation (H335), necessitating strict environmental controls and handling procedures[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The equipment must be tailored to the specific physical state and chemical reactivity of the substance.

  • Hand Protection (EN 374 Standard):

    • Requirement: Nitrile gloves (minimum thickness: 0.11 mm).

    • Scientific Rationale: Nitrile provides an excellent barrier against weak organic acids. If the compound is dissolved in an organic solvent (e.g., DMSO or DMF), double-gloving is mandatory. These solvents act as transdermal carriers, rapidly transporting the dissolved pyrazole across the skin barrier.

  • Eye Protection (ANSI Z87.1 / EN 166):

    • Requirement: Snug-fitting, splash-proof chemical safety goggles.

    • Scientific Rationale: Standard safety glasses with side shields are insufficient. Fine powders can bypass loose-fitting glasses, and contact with the cornea will cause immediate pH-driven irritation due to the propanoic acid group[2].

  • Respiratory Protection:

    • Requirement: N95 / FFP2 particulate respirator (if handled outside a ventilated enclosure).

    • Scientific Rationale: Filters out >95% of airborne crystalline particulates, preventing deposition in the lower respiratory tract[2].

  • Body Protection:

    • Requirement: Flame-retardant, 100% cotton laboratory coat with fitted cuffs.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling.

Step 1: Environmental Preparation
  • Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents.

Step 2: Anti-Static Weighing
  • Action: Use a static-dissipative weighing brush to remove charge from the spatula. Use an anti-static weighing boat.

  • Why: Eliminates the "jumping powder" effect, preventing the compound from contaminating the balance enclosure or becoming airborne.

Step 3: Transfer and Dissolution
  • Action: Transfer the pre-weighed solid directly into the reaction vessel inside the fume hood.

  • Action: Add the solvent (e.g., methanol, DMSO) slowly down the side of the vessel to wash any residual powder into the solution, minimizing dust generation.

Step 4: Decontamination
  • Action: Wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., a 70% Ethanol/Water mixture), followed by a dry wipe.

Safe Handling Workflow Visualization

The following diagram illustrates the logical progression of our zero-exposure handling protocol.

G N1 Pre-Operation Risk Assessment N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Weighing inside Fume Hood N2->N3 N4 Spill Detected? N3->N4 N5 Decontamination Protocol N4->N5 Yes N6 Dissolution & Reaction Setup N4->N6 No N5->N6 N7 Waste Segregation & Disposal N6->N7

Operational workflow for safe handling and spill management of pyrazole derivatives.

Spill Response and Disposal Plan

In the event of a breach in protocol, immediate and calculated action is required.

Dry Spill Protocol
  • Do not sweep. Sweeping generates hazardous dust clouds.

  • Cover the spill gently with damp absorbent paper. Using water or a mild 5% sodium bicarbonate solution will help neutralize the acidic moiety.

  • Carefully scoop the wetted material into a chemically resistant, sealable hazardous waste container[2].

  • Wash the spill site thoroughly with soap and water[2].

Waste Disposal & Segregation
  • Classification: Treat as hazardous organic solid waste.

  • Segregation: Do not mix with heavy metal waste. The pyrazole nitrogens can act as bidentate ligands, potentially coordinating with transition metals and creating uncharacterized, highly toxic complexes.

  • Labeling: Clearly label the container with "Contains Pyrazole-Propanoic Acid Derivatives - Irritant."

References

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824 - PubChem. nih.gov.
  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.
  • 1285372-60-2 | 3-(3,5-Dimethyl-1h-pyrazol-4-yl)propanoic acid hydrochloride | ChemScene. chemscene.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.